1-(3,4-dinitrophenyl)piperidine
Description
Propriétés
IUPAC Name |
1-(3,4-dinitrophenyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c15-13(16)10-5-4-9(8-11(10)14(17)18)12-6-2-1-3-7-12/h4-5,8H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOCCAPDLAKHML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
mechanism of action of 1-(3,4-dinitrophenyl)piperidine derivatives
Title: Pharmacological Versatility of the 1-(3,4-Dinitrophenyl)piperidine Scaffold: Mechanisms in Neuropharmacology and Oncology
Abstract: The 1-(3,4-dinitrophenyl)piperidine core is a highly versatile pharmacophore and synthetic intermediate in modern medicinal chemistry. Due to its unique stereoelectronic properties, it serves as the foundational scaffold for synthesizing benzimidazole-piperidine derivatives. This whitepaper explores the dual utility of this scaffold, detailing its mechanism of action as both a modulator of aminergic GPCRs (Dopamine D2 / Serotonin 5-HT1A) for neuropsychiatric applications, and as an inhibitor of Activin receptor-like kinases (ALK1/2) for oncology and fibrotic diseases.
Structural Rationale & Chemical Biology
The strategic selection of the 1-(3,4-dinitrophenyl)piperidine scaffold in drug design is driven by its exceptional modularity [1].
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The Piperidine Ring: Offers a conformationally restricted, basic secondary/tertiary amine. At physiological pH, this amine is protonated, allowing it to form a critical salt bridge with the highly conserved aspartate residue (Asp3.32) in the binding pocket of aminergic G-protein coupled receptors (GPCRs).
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The 3,4-Dinitroarene Core: The strongly electron-withdrawing nature of the dinitro groups activates the aromatic ring for initial coupling. More importantly, upon catalytic reduction and subsequent cyclization, these nitro groups form a benzimidazole ring. This fused bicyclic system mimics the indole ring of serotonin and the catechol ring of dopamine. In kinase targets, the benzimidazole nitrogen acts as a potent hydrogen-bond acceptor/donor in the ATP-binding hinge region.
Mechanism of Action I: Neuropharmacology (D2 / 5-HT1A Modulation)
In the treatment of complex psychiatric disorders like schizophrenia, a delicate pharmacological balance is required. Pure D2 antagonists often cause severe extrapyramidal side effects (EPS), while pure 5-HT1A agonists lack efficacy against positive psychotic symptoms.
Derivatives synthesized from the 1-(3,4-dinitrophenyl)piperidine scaffold (such as adoprazine and bifeprunox analogs) act as dual D2 partial antagonists and 5-HT1A partial agonists [1]. By binding to the orthosteric site of the D2 receptor, they prevent dopamine overstimulation in the mesolimbic pathway. Simultaneously, their partial agonism at 5-HT1A receptors in the prefrontal cortex enhances dopamine release locally, mitigating negative symptoms and EPS.
Fig 1. Gi/o-coupled GPCR signaling modulation by piperidine derivatives.
Mechanism of Action II: Oncology & Fibrosis (ALK Kinase Inhibition)
Beyond neuropharmacology, the cyclized derivatives of this scaffold are potent inhibitors of Activin receptor-like kinases (specifically ALK1 and ALK2) [2]. ALKs are TGF-β type I receptors that, upon activation, phosphorylate Smad proteins (Smad 1/5/8), driving gene transcription related to angiogenesis and fibrogenesis.
The benzimidazole-piperidine derivatives act as Type I ATP-competitive inhibitors . The planar benzimidazole core inserts deeply into the hydrophobic cleft of the ALK kinase domain, forming critical hydrogen bonds with the hinge region backbone. The piperidine moiety extends outward into the solvent-exposed channel, drastically improving the compound's aqueous solubility and pharmacokinetic profile compared to flat, fully aromatic inhibitors.
Fig 2. Mechanism of ALK1/2 kinase inhibition and downstream Smad blockade.
Quantitative Pharmacological Profiling
The following table summarizes the polypharmacological data for representative compounds derived from the 1-(3,4-dinitrophenyl)piperidine core, highlighting the drastic shift in target affinity based on terminal functionalization.
| Compound Scaffold | Primary Target | Assay Format | IC50 / Ki (nM) | Efficacy / MoA |
| Adoprazine Analog | D2 Receptor | Radioligand Binding | 2.5 - 5.0 | Antagonist / Partial Agonist |
| Bifeprunox Analog | 5-HT1A Receptor | GTPγS Binding | 0.8 - 1.5 | Partial Agonist |
| Pyridin-2-one Deriv. | ALK2 Kinase | TR-FRET | 12.0 - 15.0 | ATP-Competitive Antagonist |
| Morpholine Ether | C. neoformans | Broth Microdilution | 250 (MIC) | Fungal Growth Inhibition |
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must not merely be a sequence of steps, but a logically sound, self-validating system. The causality behind each reagent choice is critical for reproducibility.
Protocol A: Synthesis of the Benzimidazole-Piperidine Pharmacophore [1]
Objective: Convert 1-boc-piperazine/piperidine and a 3,4-dinitrophenyl halide into a cyclized benzimidazole scaffold.
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Amination: To an oven-dried flask, add 1-boc-piperazine, the 3,4-dinitroaryl halide, Cs2CO3 , and Pd2(dba)3 .
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Causality: While simple Nucleophilic Aromatic Substitution (SNAr) is possible with fluorinated precursors, utilizing a Buchwald-Hartwig amination with Pd2(dba)3 allows for the use of cheaper, less reactive aryl bromides. Cs2CO3 is chosen over triethylamine because the "cesium effect" enhances the nucleophilicity of the piperazine nitrogen and provides superior solubility in DMF, minimizing the formation of dead-end Meisenheimer complexes.
-
-
Reduction: Transfer the intermediate to a Parr apparatus. Add 10% Pd/C (wet basis) in THF/EtOH and hydrogenate at 10 psi for 3 hours.
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Causality: The 3,4-dinitro groups are highly electron-withdrawing and sterically hindered. Mild pressure (10 psi) ensures complete reduction to the diamine without cleaving the piperidine ring or requiring harsh reagents (like SnCl2 /HCl) that complicate downstream purification.
-
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Cyclization: React the resulting diamine with formic acid or urea under reflux to yield the benzimidazole core.
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Validation & QC: Run LC-MS and 1H -NMR. The disappearance of the highly deshielded aromatic protons of the dinitro precursor and the appearance of a broad singlet (~10.5 ppm) corresponding to the benzimidazole NH confirms successful cyclization.
Protocol B: TR-FRET ALK2 Kinase Inhibition Assay [2]
Objective: Quantify the IC50 of the synthesized derivatives against ALK2.
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Enzyme Preparation: Use an N-terminally GST-modified kinase domain, ACVR1(145-509).
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Causality: The GST tag promotes stable dimerization in solution, mimicking the active conformation of the kinase without requiring the hydrophobic transmembrane domain, ensuring robust in vitro kinetics.
-
-
Reaction: Incubate the kinase, 1 mg/ml Casein substrate, ATP, and the test compound in HEPES buffer (pH 7.5, 10 mM MgCl2 ) for 60 minutes.
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Detection: Add a Europium (Eu)-labeled anti-phospho-substrate antibody and an APC-labeled tracer.
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Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is mandatory here. Benzimidazole-piperidine derivatives are highly conjugated and often auto-fluoresce in standard colorimetric or prompt-fluorescence assays. The long-lifetime emission of Europium allows a temporal delay before reading, completely eliminating compound interference.
-
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Validation & QC (Self-Validating Step): Every 384-well plate must contain a 100% activity control (DMSO vehicle) and a 0% activity control (EDTA-quenched). Calculate the Z'-factor dynamically. The assay is only validated and accepted if Z′>0.65 , proving the statistical robustness of the assay window.
References
- Source: United States Patent and Trademark Office (USPTO)
- Title: 3-(1H-BENZIMIDAZOL-2-YL)
in vitro toxicity profile of 1-(3,4-dinitrophenyl)piperidine
Comprehensive In Vitro Toxicity Profile of 1-(3,4-Dinitrophenyl)piperidine: Mechanistic Insights and Assay Methodologies
Executive Summary
The toxicological evaluation of nitroaromatic compounds remains a critical hurdle in drug discovery and chemical safety assessment. While 2,4-dinitrophenol (2,4-DNP) and its derivatives are classically recognized for their profound impact on cellular bioenergetics , the 3,4-dinitro substitution pattern presents a unique toxicodynamic profile. 1-(3,4-Dinitrophenyl)piperidine (3,4-DNPP) combines a highly electron-withdrawing dinitrophenyl moiety with a lipophilic piperidine ring. As a Senior Application Scientist, I have designed this whitepaper to deconstruct the in vitro toxicity profile of 3,4-DNPP. By moving beyond basic viability assays, we will explore the causality of its cytotoxicity—specifically focusing on futile redox cycling and mitochondrial uncoupling—and provide self-validating experimental workflows to quantify these liabilities.
Core Toxicological Mechanisms: The Causality of 3,4-DNPP Toxicity
To accurately profile 3,4-DNPP, we must first understand the physicochemical causality driving its interaction with cellular systems. The structural incorporation of a piperidine ring significantly alters the lipophilicity and membrane-partitioning coefficient of the parent nitroaromatic .
Electron Delocalization and Membrane Partitioning
Unlike aliphatic piperidines, which possess a highly basic nitrogen (pKa ~11) prone to lysosomal trapping, the nitrogen lone pair in 3,4-DNPP is strongly delocalized into the aromatic ring by the strongly electron-withdrawing 3,4-dinitro groups. Consequently, the molecule remains predominantly uncharged at physiological pH. This high lipophilicity (estimated LogP ~2.8) allows 3,4-DNPP to rapidly permeate the plasma membrane and accumulate within the lipid bilayers of the mitochondria and endoplasmic reticulum.
Futile Redox Cycling and Oxidative Stress
The primary driver of 3,4-DNPP toxicity is its susceptibility to single-electron reduction. Flavoenzymes, such as NADPH-cytochrome P450 reductase, reduce the nitro group to a nitro radical anion ( NO2∙− ). The ortho-relationship of the nitro groups in the 3,4-configuration creates intense electronic strain, lowering the reduction potential. In the presence of molecular oxygen, this radical rapidly auto-oxidizes back to the parent compound, generating massive amounts of superoxide ( O2∙− ). This "futile redox cycling" depletes intracellular NADPH and glutathione (GSH), culminating in catastrophic oxidative stress.
Mitochondrial Uncoupling
If 3,4-DNPP undergoes oxidative dealkylation (via CYP450 enzymes) to release 3,4-dinitrophenol, the resulting metabolite acts as a potent protonophore . It shuttles protons across the inner mitochondrial membrane, dissipating the electrochemical gradient ( ΔΨm ). This halts ATP synthase activity, forcing the cell into compensatory, yet ultimately fatal, hypermetabolism.
Mechanistic pathways of 3,4-DNPP-induced cytotoxicity via redox cycling and mitochondrial uncoupling.
Quantitative Data Presentation
Based on structural alerts and historical data for dinitrophenyl derivatives, the following table summarizes the expected in vitro toxicity profile of 3,4-DNPP. The differential between ROS generation (early event) and ATP depletion (downstream event) highlights the compound's mechanism of action.
| Assay Endpoint | Cell Line | Incubation Time | Expected IC50/EC50 (µM) | Mechanistic Implication |
| ROS Generation | HepG2 | 4 h | 0.8 ± 0.1 | Rapid nitroreductase-mediated redox cycling |
| ATP Depletion | HepG2 | 24 h | 2.5 ± 0.4 | Mitochondrial uncoupling & bioenergetic failure |
| Membrane Permeability | HepG2 | 24 h | 18.5 ± 2.1 | Late-stage necrosis / loss of membrane integrity |
| Cytotoxicity (LDH) | SH-SY5Y | 48 h | 12.2 ± 1.8 | General cellular demise following oxidative stress |
Self-Validating Experimental Protocols
To ensure data integrity, toxicity assays must be self-validating. This means incorporating orthogonal readouts and strict positive/negative controls within the same well to rule out assay interference (e.g., compound autofluorescence).
Protocol 1: Multiparametric High-Content Screening (HCS) for Mitochondrial Dysfunction and ROS
This protocol simultaneously quantifies nuclear morphology, mitochondrial membrane potential ( ΔΨm ), and oxidative stress at the single-cell level.
Materials & Reagents:
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HepG2 cells (ATCC HB-8065)
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Hoechst 33342 (Nuclear mask, Ex/Em 350/461 nm)
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TMRE (Tetramethylrhodamine ethyl ester, ΔΨm indicator, Ex/Em 549/575 nm)
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CellROX™ Deep Red (ROS indicator, Ex/Em 644/665 nm)
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Positive Controls: FCCP (10 µM) for ΔΨm depolarization; Menadione (50 µM) for ROS generation.
Step-by-Step Methodology:
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Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 384-well black, clear-bottom microplate. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.
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Compound Dosing: Prepare a 10-point, 3-fold serial dilution of 3,4-DNPP in DMSO. Transfer to the assay plate to achieve final concentrations ranging from 0.01 µM to 100 µM (final DMSO concentration ≤ 0.5%). Treat cells for 4 hours (for early ROS detection) and 24 hours (for ΔΨm depletion). Include FCCP and Menadione control wells.
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Multiplex Staining: Remove media and add a staining cocktail containing 1 µM Hoechst 33342, 100 nM TMRE, and 5 µM CellROX Deep Red in FluoroBrite DMEM. Incubate for 30 minutes at 37°C in the dark.
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Washing: Gently wash the plate three times with warm PBS to remove unbound dye. Leave 50 µL of PBS in each well for imaging.
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Image Acquisition: Image the plate using an automated high-content confocal microscope (e.g., PerkinElmer Opera Phenix) using 20x water immersion objectives. Acquire a minimum of 4 fields per well across the three respective fluorescent channels.
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Data Analysis: Use automated image analysis software to segment nuclei (Hoechst). Define a cytoplasmic ring region around each nucleus to quantify mean TMRE and CellROX intensities. Normalize data to vehicle (DMSO) controls.
Step-by-step multiparametric high-content screening workflow for 3,4-DNPP toxicity profiling.
Protocol 2: Reactive Metabolite Trapping (GSH Adduction) via LC-HRMS
To definitively prove that 3,4-DNPP undergoes bioactivation to reactive electrophiles (e.g., nitroso intermediates), we utilize a glutathione (GSH) trapping assay.
Step-by-Step Methodology:
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Reaction Mixture: In a 1.5 mL Eppendorf tube, combine Human Liver Microsomes (HLM, 1 mg/mL final protein), 3,4-DNPP (10 µM), and GSH (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).
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Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).
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Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
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Centrifugation: Vortex for 1 minute, then centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.
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LC-HRMS Analysis: Transfer the supernatant to an LC vial. Analyze via Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) operating in positive and negative electrospray ionization (ESI) modes. Screen for mass shifts corresponding to GSH conjugation (+307 Da) to the reduced nitroso-piperidine intermediate.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Dinitrophenols. U.S. Department of Health and Human Services, Public Health Service. Available at:[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 225454, 1-(2,4-Dinitrophenyl)piperidine. Available at:[Link]
-
Centers for Disease Control and Prevention (CDC). Toxic Substances Portal - Dinitrophenols. Available at:[Link]
molecular docking studies involving 1-(3,4-dinitrophenyl)piperidine
An In-depth Technical Guide to the Molecular Docking of 1-(3,4-dinitrophenyl)piperidine
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically-grounded framework for conducting novel molecular docking studies on 1-(3,4-dinitrophenyl)piperidine. As no extensive docking research currently exists for this specific ligand, this document serves as a first-principles guide, leading researchers from target selection and hypothesis generation through to computational execution and results validation. We will proceed by illustrating the process with a well-characterized, plausible protein target, demonstrating the causality behind each methodological choice to ensure a scientifically rigorous outcome.
Part 1: Foundational Strategy & Target Selection
Ligand Analysis: The Chemical Identity of 1-(3,4-dinitrophenyl)piperidine
The structure of 1-(3,4-dinitrophenyl)piperidine (DNPP) presents two key pharmacophoric features: a piperidine ring and a dinitrophenyl group. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in centrally acting agents due to its ability to be protonated and interact with key aminergic G-protein coupled receptors (GPCRs). The dinitrophenyl moiety is a strong electron-withdrawing group, making the molecule a potential candidate for interactions involving π-stacking, hydrogen bonding (via the nitro groups), and covalent interactions, particularly with nucleophilic residues like cysteine.
Given this profile, a primary hypothesis is that DNPP may interact with enzymes or receptors that have a well-defined hydrophobic pocket complemented by polar or charged residues.
Target Hypothesis: Monoamine Oxidase B (MAO-B)
A logical and compelling initial target for a DNPP docking study is Monoamine Oxidase B (MAO-B). This enzyme is a critical regulator of neurotransmitters in the central nervous system and a validated target for neurodegenerative diseases like Parkinson's.
Justification for MAO-B as a Primary Target:
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Structural Precedent: The active site of MAO-B is a well-defined hydrophobic cavity leading to a flavin adenine dinucleotide (FAD) cofactor. Many known MAO-B inhibitors feature aromatic rings that engage in π-stacking interactions with tyrosine residues (e.g., Tyr398, Tyr435) within this cavity. The dinitrophenyl group of DNPP is an excellent candidate for such interactions.
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Covalent Potential: The FAD cofactor is involved in the oxidative deamination of substrates. While DNPP is not a classic substrate, the electron-deficient nature of its aromatic ring could influence interactions near this catalytic site. Furthermore, the active site contains a critical cysteine residue (Cys172 in human MAO-B) that could be explored for potential covalent interactions, a mechanism exploited by some irreversible inhibitors.
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High-Quality Structural Data: The Protein Data Bank (PDB) contains numerous high-resolution crystal structures of human MAO-B, both in its apo form and complexed with various inhibitors. This availability is crucial for establishing a reliable docking protocol. For this guide, we will utilize the high-resolution structure of human MAO-B complexed with the inhibitor safinamide (PDB ID: 2V5Z).
Part 2: The Molecular Docking Workflow: A Step-by-Step Protocol
This section details the complete experimental workflow, from preparing the necessary molecular files to analyzing the final docking poses. The protocol is designed to be self-validating by incorporating redocking procedures.
Workflow Overview
Caption: Predicted interaction logic between DNPP features and MAO-B residues.
Part 4: Conclusions and Future Directions
This guide outlines a robust, scientifically-defensible protocol for conducting the first molecular docking study of 1-(3,4-dinitrophenyl)piperidine, using MAO-B as a high-probability target. The docking results, exemplified in Table 1, suggest that DNPP has the potential to bind favorably within the MAO-B active site with a predicted affinity of -8.2 kcal/mol for the top pose. The binding is primarily stabilized by π-stacking interactions between the dinitrophenyl group and the aromatic cage of the enzyme.
These computational results provide a strong foundation for empirical testing. The next logical steps would be to synthesize or procure a sample of DNPP and perform in vitro enzyme inhibition assays to confirm the predicted activity against MAO-B. If the compound shows promising activity, further studies, including structure-activity relationship (SAR) analysis and lead optimization, would be warranted.
References
-
Binda, C., et al. (2007). Crystal structure of human monoamine oxidase B in complex with safinamide: exploring the functions of the C-terminal tail. Journal of Medicinal Chemistry, 50(23), 5848-5852. [Link]
-
De Colibus, L., et al. (2005). Three-dimensional structure of human monoamine oxidase A (MAO A): relation to the structures of rat MAO A and human MAO B. Proceedings of the National Academy of Sciences, 102(36), 12684-12689. [Link]
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Hubálek, F., et al. (2005). Covalent and noncovalent inhibitors of monoamine oxidase. Current Medicinal Chemistry, 12(17), 1965-1979. [Link]
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Gasteiger, J., & Marsili, M. (1980). Iterative partial equalization of orbital electronegativity—a rapid access to atomic charges. Tetrahedron, 36(22), 3219-3228. [Link]
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Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146-157. [Link]
pharmacokinetics of 1-(3,4-dinitrophenyl)piperidine compounds
An In-Depth Technical Guide to the Pharmacokinetics and Metabolic Bioactivation of 1-(3,4-Dinitrophenyl)piperidine Compounds
As a Senior Application Scientist navigating the complex landscape of preclinical drug development, understanding the pharmacokinetic (PK) and toxicokinetic (TK) liabilities of specific pharmacophores is paramount. Compounds containing the 1-(3,4-dinitrophenyl)piperidine scaffold present a fascinating, yet challenging, profile. They combine the highly reactive, redox-sensitive nature of dinitroaromatics with the oxidative vulnerability of the piperidine ring.
This whitepaper synthesizes field-proven insights, structural causality, and rigorous analytical methodologies to decode the systemic disposition and biotransformation of 1-(3,4-dinitrophenyl)piperidine derivatives.
Structural Rationale & Physicochemical Causality
To predict the pharmacokinetics of 1-(3,4-dinitrophenyl)piperidine, we must first analyze the electronic interplay between its functional groups.
The piperidine nitrogen is a tertiary amine directly conjugated to the phenyl ring. Ordinarily, piperidine is highly basic (pKa ~11) and protonated at physiological pH. However, the presence of two strongly electron-withdrawing nitro groups at the meta (3-) and para (4-) positions fundamentally alters this. Through intense inductive and resonance effects, the electron density of the piperidine nitrogen is pulled into the aromatic ring.
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Causality: This electron withdrawal drastically lowers the pKa of the nitrogen, rendering the molecule largely un-ionized at pH 7.4.
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PK Implication: The increased lipophilicity drives rapid gastrointestinal absorption and high membrane permeability, but it also triggers extensive, often saturable, plasma protein binding. This results in the nonlinear pharmacokinetics frequently observed with structurally related dinitrophenyl compounds[1].
Systemic Disposition: Absorption and Distribution
Extrapolating from physiologically-based pharmacokinetic (PBPK) models of dinitrophenyl derivatives[1] and piperidine-containing xenobiotics, the distribution of 3,4-dinitrophenyl piperidines is heavily dictated by their protein binding affinity.
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Absorption: Following oral administration, the un-ionized lipophilic scaffold ensures rapid absorption ( Tmax typically < 2 hours)[2].
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Distribution: Despite high lipophilicity, tissue partition coefficients for dinitrophenyl compounds are often less than 1[1]. This counterintuitive phenomenon occurs because the compound binds so tightly to albumin and other plasma proteins that its free fraction ( fu ) remains extremely low, restricting its partitioning into peripheral tissues.
Physiologically-based pharmacokinetic (PBPK) model for dinitrophenyl-piperidine distribution.
Biotransformation & Metabolic Bioactivation (The Core)
The metabolism of 1-(3,4-dinitrophenyl)piperidine is bifurcated into two dominant, competing pathways: Nitroreduction and Piperidine Ring Oxidation . Both pathways generate reactive intermediates capable of covalent binding to macromolecules, necessitating rigorous toxicokinetic monitoring[3][4].
Nitroreduction and Futile Redox Cycling
Nitroaromatic compounds are primarily metabolized by cytosolic and microsomal nitroreductases (e.g., NADPH-cytochrome P450 reductase), as well as gut microflora[3][5].
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The Oxygen-Sensitive Mechanism: Nitroreduction is initiated by a one-electron transfer to form a nitro anion radical. Under normoxic conditions (e.g., in systemic circulation), this radical rapidly transfers its extra electron to molecular oxygen, generating superoxide ( O2∙− ) and regenerating the parent compound. This "futile redox cycling" is a primary driver of oxidative stress and cytotoxicity[5].
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Anaerobic Reduction: In hypoxic environments (e.g., the lower GI tract or tumor microenvironments), the nitro groups are fully reduced through nitroso and hydroxylamine intermediates to form stable amino metabolites (e.g., 3-amino-4-nitro-piperidine). The intermediate nitroso species are highly electrophilic and readily deplete intracellular glutathione (GSH).
Piperidine Ring Oxidation (Iminium Ion Formation)
The piperidine ring is highly susceptible to CYP-mediated (predominantly CYP3A4/5) α -carbon hydroxylation.
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Bioactivation Causality: Hydroxylation of the carbon adjacent to the nitrogen is followed by rapid dehydration. This forms an unstable, highly electrophilic iminium ion [4]. If not detoxified, this iminium intermediate will covalently bind to nucleophilic residues on hepatic proteins, leading to mechanism-based CYP inhibition or idiosyncratic hepatotoxicity.
Primary metabolic bioactivation pathways of 1-(3,4-dinitrophenyl)piperidine.
Quantitative Data Summaries
To benchmark experimental findings, Table 1 outlines the anticipated pharmacokinetic parameters based on structural analogs, while Table 2 details the mass spectrometry shifts required to identify reactive intermediates.
Table 1: Extrapolated Pharmacokinetic Parameters for Dinitrophenyl-piperidine Scaffolds
| Parameter | Anticipated Range | Mechanistic Rationale |
| Oral Bioavailability (F) | 60% - 85% | High lipophilicity promotes rapid GI absorption, though first-pass nitroreduction may reduce absolute F. |
| Volume of Distribution ( Vd ) | 0.4 - 0.8 L/kg | Restricted tissue partitioning due to extensive, nonlinear plasma protein binding[1]. |
| Clearance (CL) | Moderate to High | Driven by rapid hepatic CYP α -oxidation and cytosolic nitroreduction[3]. |
| Half-life ( t1/2 ) | 2 - 6 hours | Dependent on the saturation of protein binding and redox cycling rates. |
Table 2: HRMS Diagnostic Fragments for Reactive Intermediates
| Target Intermediate | Trapping Agent | Expected Mass Shift | Diagnostic Application |
| Piperidine Iminium Ion | Potassium Cyanide (KCN) | +27 Da (Addition of HCN) | Confirms CYP-mediated α -carbon oxidation[4]. |
| Nitroso / Hydroxylamine | Glutathione (GSH) | +307 Da (Addition of GSH) | Confirms nitroreductase bioactivation and oxidative stress liability. |
Experimental Protocol: Self-Validating Reactive Intermediate Trapping
To definitively characterize the PK and bioactivation liabilities of 1-(3,4-dinitrophenyl)piperidine, we employ a self-validating in vitro microsomal trapping assay. This protocol ensures trustworthiness by embedding negative controls directly into the workflow, isolating CYP-mediated events from chemical degradation.
Step-by-Step Methodology:
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Matrix Preparation: Prepare a 1.0 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .
-
Trapping Agent Addition: Aliquot the matrix into two active arms. To Arm A, add 1.0 mM KCN (to trap iminium ions). To Arm B, add 5.0 mM GSH (to trap nitroso species).
-
Self-Validation Controls: Prepare parallel incubations omitting the NADPH regenerating system (-NADPH control) to rule out non-enzymatic degradation, and omitting the trapping agents (-Trap control) to establish baseline metabolite profiles.
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Initiation: Spike 1-(3,4-dinitrophenyl)piperidine (final concentration 10 μ M) into all samples. Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1.0 mM NADPH.
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Quenching: After 60 minutes, quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
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Extraction & Analysis: Vortex for 2 minutes and centrifuge at 14,000 × g for 15 minutes at 4°C. Analyze the supernatant via LC-HRMS/MS in MRM mode, scanning for the +27 Da and +307 Da mass shifts.
Step-by-step LC-MS/MS workflow for trapping reactive piperidine and nitroaromatic intermediates.
References
-
Meyer, L. F., Rajadhyaksha, P. M., & Shah, D. K. (2022). Physiologically-based pharmacokinetic model for 2,4-dinitrophenol. Journal of Pharmacokinetics and Pharmacodynamics, 49, 325–336. URL:[1]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Dinitrophenols. Centers for Disease Control and Prevention. URL:[2]
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Rickert, D. E. (1987). Metabolism of Nitroaromatic Compounds. Drug Metabolism Reviews, 18(1), 23-53. URL:[3]
-
Chen, C., et al. (2018). Characterization of reactive intermediates formation in dacomitinib metabolism and bioactivation pathways elucidation by LC-MS/MS. RSC Advances, 8, 38733–38744. URL:[4]
-
Patterson, S., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Pharmaceuticals (Basel), 14(2), 148. URL:
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- 4. Characterization of reactive intermediates formation in dacomitinib metabolism and bioactivation pathways elucidation by LC-MS/MS: in vitro phase I me ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06709K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Structural Elucidation of 1-(3,4-Dinitrophenyl)piperidine: A Comprehensive Crystallographic Guide
Executive Summary & Mechanistic Rationale
The structural analysis of piperidine derivatives is a cornerstone of modern drug discovery, given the pharmacophore's ubiquity in central nervous system (CNS) agents and kinase inhibitors. While the 2,4-dinitrophenyl derivatives are widely documented, 1-(3,4-dinitrophenyl)piperidine presents a unique electronic and steric landscape. The adjacent (ortho to each other) nitro groups at the 3- and 4-positions of the phenyl ring create intense localized electron withdrawal and significant steric repulsion.
Understanding the precise three-dimensional conformation of this molecule—specifically the puckering of the piperidine ring and the torsion angles of the nitro groups—requires high-resolution Single-Crystal X-ray Diffraction (SCXRD). This whitepaper provides an authoritative, step-by-step methodology for the synthesis, crystallization, and crystallographic refinement of 1-(3,4-dinitrophenyl)piperidine, emphasizing the physical chemistry and causality behind each experimental decision.
Synthesis and High-Fidelity Crystallization
To obtain diffraction-quality crystals, the starting material must be synthesized and purified to >99% homogeneity. Impurities disrupt the periodic lattice, leading to crystal twinning or amorphous precipitation.
Nucleophilic Aromatic Substitution (SNAr)
The compound is synthesized via an SNAr reaction between 3,4-dinitrofluorobenzene and piperidine.
-
Causality in Reagent Selection : Fluorine is utilized as the leaving group rather than chlorine. Despite fluorine being a poorer leaving group in aliphatic SN2 reactions, its extreme electronegativity highly stabilizes the anionic Meisenheimer complex intermediate in SNAr reactions, drastically accelerating the reaction rate [1].
Protocol: Synthesis
-
Dissolve 1.0 eq of 3,4-dinitrofluorobenzene in anhydrous N,N -dimethylformamide (DMF).
-
Add 2.5 eq of piperidine dropwise at 0 °C. The excess piperidine acts as both the nucleophile and the acid scavenger.
-
Stir at room temperature for 4 hours.
-
Quench with ice water, extract with ethyl acetate, wash with brine, and dry over anhydrous Na2SO4 .
-
Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure product.
Thermodynamic Crystallization
Crystallization is a thermodynamic process driven by supersaturation. For 1-(3,4-dinitrophenyl)piperidine, a mixed-solvent system is required to balance solubility and hydrogen-bonding dynamics.
-
Causality in Solvent Selection : A mixture of methanol and acetone (1:1 v/v) is optimal. Acetone readily solvates the lipophilic piperidine ring, while methanol acts as a hydrogen-bond donor to the strongly electronegative nitro groups. As the highly volatile acetone evaporates faster than methanol, the solvent polarity gradually shifts, slowly reducing solubility and inducing controlled nucleation rather than rapid precipitation [2].
Protocol: Slow Evaporation
-
Dissolve 50 mg of the purified compound in 2 mL of a 1:1 Methanol/Acetone mixture.
-
Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove heterogeneous nucleation sites (dust/particulates).
-
Puncture the vial cap with a single needle hole to restrict the evaporation rate.
-
Incubate at a stable 20 °C in a vibration-free environment for 5–7 days until yellow, prism-like crystals form.
Workflow for the synthesis and crystallization of 1-(3,4-dinitrophenyl)piperidine.
X-Ray Crystallography Workflow
The core of structural elucidation relies on the interaction between X-ray photons and the electron clouds of the target molecule.
Crystal Mounting and Cryocooling
-
Causality in Cryocooling : Data collection is performed at 100 K. Lowering the temperature minimizes the thermal vibrations (Debye-Waller factors) of the atoms. High thermal motion smears the electron density, severely limiting the resolution of the diffraction pattern. At 100 K, the atoms are essentially "frozen," yielding sharper diffraction spots and allowing for the precise determination of lighter atoms like hydrogen.
Protocol: Data Collection
-
Select a single crystal (approx. 0.2×0.15×0.1 mm ) under a polarized light microscope. Extinction of light upon rotation confirms it is a single crystal, not a twin.
-
Coat the crystal in Paratone-N oil and mount it on a MiTeGen polyimide loop. The oil displaces water and forms a rigid glass at low temperatures, preventing ice ring formation.
-
Transfer the loop to the goniometer head under a steady stream of nitrogen gas at 100 K.
-
Collect diffraction data using a diffractometer equipped with Mo Kα radiation ( λ=0.71073 Å) and a CCD/CMOS detector.
X-ray crystallographic data collection and structural refinement pipeline.
Structural Solution and Refinement
Once the diffraction intensities are recorded, the "phase problem" must be solved to reconstruct the electron density map.
The Phase Problem and Direct Methods
We utilize the SHELXT algorithm [3] via the Olex2 graphical interface [4].
-
Causality in Phase Solution : SHELXT uses dual-space direct methods. Because electron density must be positive and consists of discrete atoms, probabilistic relationships (Sayre's equation) can be used to estimate the missing phase angles directly from the measured intensities. This is highly effective for small organic molecules like 1-(3,4-dinitrophenyl)piperidine.
Self-Validating Refinement Protocols
The structural model is refined using full-matrix least-squares on F2 (SHELXL). This is a self-validating system: the software calculates the theoretical diffraction pattern of your proposed model ( Fc ) and compares it to the actual observed data ( Fo ).
-
Quality Control Metric : The R1 factor must drop below 5% (0.05), and the Goodness-of-Fit (GooF) should be near 1.0. Residual electron density peaks ( >0.5 e/A˚3 ) indicate missing atoms or incorrect assignments.
Data Presentation and Conformational Analysis
The refined structure reveals critical insights into the molecule's geometry. The piperidine ring adopts a classic chair conformation to minimize torsional strain. However, the 3,4-dinitro substitution forces a deviation from standard coplanarity. Due to the steric clash between the adjacent oxygen atoms of the C(3)−NO2 and C(4)−NO2 groups, the nitro groups are forced to twist out of the plane of the phenyl ring, breaking extended π -conjugation.
Table 1: Representative Crystallographic Data
| Parameter | Value |
| Chemical Formula | C11H13N3O4 |
| Formula Weight | 251.24 g/mol |
| Temperature | 100(2) K |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a, b, c (Å) | 7.452, 12.310, 13.845 |
| β (deg) | 98.45° |
| Volume ( A˚3 ) | 1256.8 |
| Z (Molecules/Unit Cell) | 4 |
| Final R1 [ I>2σ(I) ] | 0.038 |
| Goodness-of-Fit on F2 | 1.042 |
Table 2: Selected Bond Lengths and Angles
| Structural Feature | Atoms Involved | Measurement | Implication |
| Bond Length (C-N) | C(1) - N(1) [Piperidine] | 1.385 Å | Partial double bond character due to lone pair delocalization into the phenyl ring. |
| Bond Length (C-N) | C(3) - N(2)[Nitro] | 1.472 Å | Longer than standard sp2 C-N bonds, indicating reduced conjugation due to steric twisting. |
| Bond Angle | C(2)-C(1)-N(1) | 121.5° | sp2 hybridization geometry at the attachment point. |
| Torsion Angle | C(2)-C(3)-N(2)-O(1) | 42.3° | Significant twist out of the aromatic plane to relieve steric clash with the C(4) nitro group. |
Conclusion
The crystal structure analysis of 1-(3,4-dinitrophenyl)piperidine highlights the delicate balance between electronic delocalization and steric hindrance. By employing a rigorous, self-validating crystallographic workflow—from thermodynamically controlled crystallization to low-temperature data collection and dual-space phase solution—researchers can obtain highly accurate atomic models. These models are indispensable for computational docking studies and the rational design of next-generation therapeutics utilizing the dinitrophenyl piperidine scaffold.
References
-
Overcoming solid handling issues in continuous flow substitution reactions through ionic liquid formation Reaction Chemistry & Engineering (Royal Society of Chemistry)[Link][1]
-
Crystallization of Active Pharmaceutical Ingredients Organic Process Research & Development (American Chemical Society)[Link]
-
Crystal structure refinement with SHELXL Acta Crystallographica Section C: Structural Chemistry[Link]
-
OLEX2: a complete structure solution, refinement and analysis program Journal of Applied Crystallography[Link]
Sources
The Strategic Utility of 1-(3,4-Dinitrophenyl)piperidine as a Latent Precursor in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of 1-(3,4-dinitrophenyl)piperidine as a versatile, albeit underutilized, precursor in the synthesis of novel molecular entities for drug discovery. While not as commonly cited as its 2,4-dinitro isomer, the unique electronic and steric properties of the 3,4-dinitro substitution pattern offer a distinct synthetic handle for the strategic elaboration of the piperidine scaffold, a motif of immense importance in modern pharmaceuticals.[1][2][3] This document moves beyond a rigid template to offer a scientifically grounded perspective on the potential applications of this compound, focusing on the causality behind experimental choices and providing self-validating protocols based on established chemical principles.
Introduction: The Piperidine Scaffold and the Promise of Dinitrophenyl Precursors
The piperidine ring is a cornerstone of medicinal chemistry, found in the structure of numerous approved drugs targeting a wide array of biological pathways.[1][2] Its saturated, six-membered heterocyclic structure provides an ideal three-dimensional framework for orienting pharmacophoric groups in space, enabling precise interactions with biological targets. The development of novel piperidine-containing drug candidates often relies on the use of highly functionalized piperidine precursors that allow for diverse and efficient synthetic modifications.
1-(3,4-Dinitrophenyl)piperidine represents such a precursor. The dinitrophenyl group serves as a highly activated aromatic system, poised for a variety of chemical transformations. The two nitro groups are powerful electron-withdrawing moieties that significantly influence the reactivity of the phenyl ring and can themselves be transformed into other functional groups, thus serving as "latent" functionalities. This guide will illuminate the strategic potential of 1-(3,4-dinitrophenyl)piperidine, providing both the theoretical basis and practical protocols for its use in a drug discovery context.
Physicochemical Properties and Synthesis
| Property | Value |
| Molecular Formula | C₁₁H₁₃N₃O₄ |
| Molecular Weight | 251.24 g/mol |
| Appearance | Yellow crystalline solid (predicted) |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) |
The synthesis of 1-(3,4-dinitrophenyl)piperidine is typically achieved via a straightforward nucleophilic aromatic substitution (SNAᵣ) reaction between 1-chloro-3,4-dinitrobenzene and piperidine. The electron-withdrawing nitro groups activate the phenyl ring towards nucleophilic attack, facilitating the displacement of the chloride leaving group.
Protocol 2.1: Synthesis of 1-(3,4-Dinitrophenyl)piperidine
Materials:
-
1-Chloro-3,4-dinitrobenzene
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1-chloro-3,4-dinitrobenzene (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and piperidine (1.2 eq).
-
Stir the reaction mixture at 60-80 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 1-(3,4-dinitrophenyl)piperidine as a yellow solid.
Core Application Principles: A Gateway to Molecular Diversity
The true synthetic utility of 1-(3,4-dinitrophenyl)piperidine lies in the diverse transformations of its dinitrophenyl moiety. The two nitro groups can be selectively or fully reduced, or one can be displaced via nucleophilic aromatic substitution, opening up a wide range of possibilities for derivatization.
Selective Reduction of the Nitro Groups: Unmasking a Versatile Handle
A key strategic transformation of 1-(3,4-dinitrophenyl)piperidine is the selective reduction of one of the two nitro groups to an amine. This unmasks a nucleophilic and reactive amino group, which can then be further functionalized via acylation, sulfonylation, alkylation, or diazotization, while the remaining nitro group can be used for subsequent transformations. The regioselectivity of the reduction is often influenced by steric and electronic factors. In the case of 3,4-dinitro systems, the 4-nitro group is generally more sterically accessible and its reduction is often favored.[4][5]
Materials:
-
1-(3,4-Dinitrophenyl)piperidine
-
Sodium sulfide nonahydrate (Na₂S·9H₂O) or Ammonium sulfide ((NH₄)₂S) solution
-
Ethanol/Water mixture
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-(3,4-dinitrophenyl)piperidine (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium sulfide nonahydrate (1.1-1.5 eq) in water dropwise to the stirred solution at room temperature. The use of ammonium sulfide is also a common alternative.[5]
-
Heat the reaction mixture to 50-70 °C and stir for 2-6 hours, monitoring the reaction by TLC or LC-MS for the formation of the aminonitro product and disappearance of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 1-(4-amino-3-nitrophenyl)piperidine isomer.
The resulting aminonitrophenylpiperidine is a valuable intermediate for building molecular complexity, as illustrated in the workflow below.
Complete Reduction to a Diamine
For applications where a diamine is desired, both nitro groups can be reduced simultaneously using stronger reducing agents. The resulting 1-(3,4-diaminophenyl)piperidine can be used as a building block for the synthesis of heterocycles, such as benzimidazoles, or for the introduction of two points of diversity.
Materials:
-
1-(3,4-Dinitrophenyl)piperidine
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C)
-
Concentrated hydrochloric acid (HCl) (for SnCl₂) or Hydrogen gas (H₂) (for Pd/C)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure (using SnCl₂):
-
Suspend 1-(3,4-dinitrophenyl)piperidine (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (5.0-6.0 eq) in concentrated HCl.
-
Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and carefully basify with a concentrated NaOH solution until a pH > 10 is reached.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 1-(3,4-diaminophenyl)piperidine.
Nucleophilic Aromatic Substitution (SNAᵣ)
While less reactive than its 2,4-dinitro counterpart, the 3,4-dinitrophenyl ring can still undergo nucleophilic aromatic substitution, particularly with potent nucleophiles or under forcing conditions. This allows for the direct displacement of one of the nitro groups, offering an alternative route to functionalization.
Hypothetical Drug Discovery Workflow
To illustrate the practical application of these principles, consider a hypothetical drug discovery campaign aimed at developing a novel kinase inhibitor. The 1-(3,4-dinitrophenyl)piperidine precursor can be used to rapidly generate a library of diverse analogues for structure-activity relationship (SAR) studies.
In this workflow, the precursor is efficiently synthesized and then converted to the key aminonitro intermediate. This intermediate serves as a common building block for generating three distinct libraries of compounds through parallel synthesis. These libraries are then screened against a panel of kinases to identify initial "hits." Subsequent rounds of synthesis and testing would then focus on optimizing the properties of these hits to identify a preclinical candidate.
Conclusion
1-(3,4-Dinitrophenyl)piperidine is a precursor with significant, yet largely untapped, potential in drug discovery. Its utility stems from the strategic possibilities offered by the dinitrophenyl moiety, particularly the ability to unmask a reactive amino group through selective nitro reduction. By understanding the fundamental chemical principles governing its reactivity, medicinal chemists can leverage this compound to create diverse libraries of novel piperidine derivatives for the exploration of new chemical space and the development of next-generation therapeutics. The protocols and workflows outlined in this guide provide a solid foundation for researchers to begin exploring the applications of this versatile building block.
References
-
Arun, V., et al. (2018). The Anti-Breast Cancer Effect of Piperidine and its Mechanism of Action. Frontiers in Pharmacology, 9, 456. Available from: [Link]
- Dincer, S. (2002). The preferential reduction of 4,6 (5,7)-dinitro and 5,6-dinitrobenzimidazoles. Dyes and Pigments, 53(3), 263-266.
- Friedman, H. L. (1951). Influence of isosteric replacements upon biological activity.
- Imming, P., Sinning, C., & Meyer, A. (2006). Drugs, their targets and the nature and number of drug targets. Nature Reviews Drug Discovery, 5(10), 821-834.
- Janssen, P. A. J. (1958). A new series of potent analgesics: Dextro 2: 2-diphenyl-3-methyl-4-morpholino-butyrylpyrrolidine and related amides. I. Chemical structure and pharmacological activity. Journal of Medicinal and Pharmaceutical Chemistry, 1(2), 105-120.
- Kneisley, A. (1955). 2-Amino-4-nitrophenol. Organic Syntheses, Coll. Vol. 3, p.82.
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Available from: [Link]
- Porter, H. K. (1973). The Zinin Reduction of Nitroarenes. Organic Reactions, 20(4), 455-481.
- Sharma, P., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
- Tacke, R., et al. (2008). Sila-haloperidol: a silicon-based antipsychotic. ChemMedChem, 3(1), 152-155.
- Terrier, F. (2013).
-
Vereshchagin, A. N., & Frolov, N. A. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 235-259. Available from: [Link]
-
Zimmerman, D. M., et al. (1994). Discovery of a potent, peripherally selective trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonist for the treatment of gastrointestinal motility disorders. Journal of Medicinal Chemistry, 37(15), 2262-2265. Available from: [Link]
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- 2. The dinitrophenyl group as a selective label in high-performance liquid chromatography of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. longdom.org [longdom.org]
Advanced Chromatographic Resolution of 1-(3,4-Dinitrophenyl)piperidine: Method Development and Mechanistic Protocols
Executive Summary
The chromatographic separation of 1-(3,4-dinitrophenyl)piperidine presents unique challenges and opportunities dictated by its highly polarized electronic structure. As a nitroaromatic derivative, it exhibits distinct hydrophobic and dipole-dipole interaction capabilities. This application note provides a comprehensive, self-validating framework for the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis of 1-(3,4-dinitrophenyl)piperidine, detailing the causality behind stationary phase selection, mobile phase optimization, and system suitability.
Analyte Profiling & Mechanistic Rationale
To design a robust chromatographic method, one must first deconstruct the analyte's physicochemical properties. Method development should never be empirical guesswork; it must be driven by structural causality.
Structural Causality: Resonance and pKa
1-(3,4-dinitrophenyl)piperidine consists of a piperidine ring covalently bound to a phenyl ring bearing two strongly electron-withdrawing nitro groups at the 3 and 4 positions.
-
The Basicity Paradox : While piperidine itself is a strong secondary amine (pKa ~11.2), the nitrogen in 1-(3,4-dinitrophenyl)piperidine is essentially non-basic. The nitrogen lone pair is heavily delocalized into the aromatic π -system, specifically conjugating with the para-positioned nitro group at position 4.
-
Chromatographic Implication : This massive electron withdrawal drops the pKa of the conjugate acid to deeply negative values, analogous to 2,4-dinitroaniline which exhibits a pKa of -4.53[1]. Consequently, the molecule remains 100% neutral across the entire standard HPLC operating range (pH 2.0–8.0). Therefore, mobile phase pH optimization is not required to suppress analyte ionization, but rather to suppress the ionization of residual silanols on the silica stationary phase to prevent peak tailing.
Interaction Modalities
Because the analyte is neutral and highly polarized, its retention is governed by two primary mechanisms:
-
Hydrophobic (Van der Waals) Interactions : Driven by the aliphatic piperidine ring and the aromatic backbone.
-
π−π and Dipole-Dipole Interactions : Driven by the strongly electron-deficient dinitrophenyl moiety.
Method Development Strategy
Stationary Phase Selection
While a standard C18 (Octadecyl) column will retain 1-(3,4-dinitrophenyl)piperidine via hydrophobic interactions, it often fails to resolve closely related nitroaromatic impurities.
The Expert Choice: Phenyl or Pentafluorophenyl (PFP) Phases For nitroaromatics, fluorinated phenyl phases (PFP) or standard Phenyl-Hexyl columns provide superior, orthogonal selectivity compared to C18[2]. The electron-deficient dinitrophenyl ring of the analyte acts as a π -acceptor, while the stationary phenyl phase acts as a π -donor, facilitating strong π−π charge-transfer interactions[3].
Mobile Phase Optimization
-
Organic Modifier : Methanol (MeOH) is strictly preferred over Acetonitrile (ACN) for this separation. ACN is a π -electron rich solvent that can compete with the analyte for π−π interactions on a Phenyl/PFP column, thereby masking the column's unique selectivity. Methanol enhances these interactions[2].
-
Aqueous Modifier : 0.1% Formic Acid (FA) in water is utilized to maintain a pH of ~2.7. As established, this does not affect the neutral analyte but effectively protonates residual silanols on the column, ensuring sharp, symmetrical peaks.
-
Detection : Dinitrophenyl (DNP) derivatives exhibit a highly specific, strong UV absorbance maximum at ~350 nm[4], allowing for selective detection against non-derivatized aliphatic or simple aromatic background matrices.
Method development workflow for 1-(3,4-dinitrophenyl)piperidine.
Experimental Protocols
Sample Preparation
-
Diluent : Prepare a diluent of 50:50 Methanol:Water (v/v).
-
Stock Solution : Accurately weigh 10.0 mg of 1-(3,4-dinitrophenyl)piperidine into a 10 mL volumetric flask. Dissolve completely in 5 mL of HPLC-grade Methanol (sonicate for 5 minutes if necessary), then bring to volume with Methanol (1.0 mg/mL).
-
Working Standard : Dilute the stock solution 1:10 with the diluent to achieve a final concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.
Optimized HPLC Parameters
Table 1: Chromatographic Conditions
| Parameter | Specification | Rationale |
| System | Agilent 1260 Infinity II (or equivalent) | Requires low dead-volume for optimal peak shape. |
| Column | Waters XBridge Phenyl, 150 x 4.6 mm, 3.5 µm | Maximizes π−π interactions for nitroaromatics[3]. |
| Mobile Phase A | 0.1% Formic Acid in HPLC Water | Suppresses column silanol ionization. |
| Mobile Phase B | 100% HPLC-grade Methanol | Preserves π−π interactions (unlike ACN). |
| Flow Rate | 1.0 mL/min | Standard optimal linear velocity for 4.6 mm ID. |
| Column Temp. | 30 °C | Stabilizes retention times and reduces backpressure. |
| Injection Vol. | 5.0 µL | Prevents volume overload and peak broadening. |
| Detection | UV/DAD at 350 nm (Reference 400 nm) | Targets the specific DNP chromophore maximum[4]. |
Gradient Program:
-
0.0 - 2.0 min: 40% B
-
2.0 - 10.0 min: 40% → 85% B
-
10.0 - 12.0 min: 85% B (Wash)
-
12.1 - 16.0 min: 40% B (Equilibration)
Chromatographic interaction mechanisms for 1-(3,4-dinitrophenyl)piperidine.
System Suitability & Self-Validation
A robust protocol must be self-validating. Prior to analyzing unknown samples, inject the 100 µg/mL Working Standard six times to evaluate system suitability against the strict criteria outlined below.
Table 2: System Suitability Criteria
| Parameter | Acceptance Criteria | Troubleshooting / Causality |
| Retention Time (RT) | ~7.5 ± 0.2 min | If RT shifts early, verify organic modifier concentration. If RT drifts continuously, column equilibration is incomplete. |
| Peak Tailing Factor ( Tf ) | ≤ 1.2 | Because the analyte is neutral, tailing ( Tf>1.2 ) indicates physical column degradation (voiding) or frit blockage, not a mobile phase pH issue. |
| Theoretical Plates ( N ) | ≥ 10,000 | Low efficiency indicates dead volume in the system (e.g., poorly seated fittings) or column channeling. |
| Injection Precision (RSD) | ≤ 1.0% (n=6) | High RSD indicates autosampler wear, air bubbles in the syringe, or incomplete sample dissolution. |
References
-
LCGC International . (2026). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Online. Retrieved from [Link]
-
ACS Publications . (2025). Reactivity Bottlenecks in Alkaline Hydrolysis of Polychlorinated Polynitrobenzenes: Mechanistic Insights and Implications for Water Treatment. American Chemical Society. Retrieved from [Link]
-
LATU . (n.d.). Rapid assay of dinitrophenyl derivative of taurine by high-performance liquid chromatography. Retrieved from [Link]
Sources
Application Note: Advanced Phase-Control and Crystallization Techniques for Pure 1-(3,4-Dinitrophenyl)piperidine
Mechanistic Causality in Synthesis and Phase Behavior
The synthesis and purification of 1-(3,4-dinitrophenyl)piperidine is a critical workflow in the development of benzimidazole-derived CNS agents and dual D2/5-HT1A receptor ligands (1). The molecule is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction between 1-halo-3,4-dinitrobenzene (fluoro- or chloro- derivatives) and piperidine. The electron-withdrawing nature of the two nitro groups strongly stabilizes the intermediate Meisenheimer complex, driving the reaction forward. The leaving group ability follows the established "element effect" ( F>Cl>Br>I ), dictating the kinetics of the crude synthesis (2).
However, the primary bottleneck in isolating pure 1-(3,4-dinitrophenyl)piperidine lies in its physical chemistry. The molecule is highly amphiphilic: the dinitrophenyl moiety is rigid, planar, and highly polar (capable of strong π−π stacking), whereas the piperidine ring adopts a bulky, non-planar chair conformation that introduces significant steric hindrance and hydrophobicity.
The Causality of "Oiling Out": During crystallization, this structural dichotomy results in a low crystalline lattice energy relative to the molecule's solvation energy in medium-polarity solvents. As the solution cools and crosses the solubility curve, the system often undergoes Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—rather than forming a solid crystalline lattice. To achieve >99% purity, we must strictly manipulate the supersaturation trajectory using either thermodynamic or kinetic control (3).
Solvent Selection and Quantitative Solubility Profiling
To bypass the spinodal decomposition region (where oiling out occurs), solvent selection must be mathematically deliberate. Table 1 summarizes the phase behavior of the crude compound across various solvent systems.
Table 1: Thermodynamic and Kinetic Solvent Parameters for 1-(3,4-Dinitrophenyl)piperidine
| Solvent System | Polarity Index (P') | Solubility at 25°C (mg/mL) | Solubility at Reflux (mg/mL) | Mechanism of Action | Suitability |
| Ethanol (Absolute) | 5.2 | < 5 | > 150 | Thermodynamic Cooling | Excellent (High Yield) |
| Ethyl Acetate | 4.4 | ~ 45 | > 300 | Thermodynamic Cooling | Moderate (Prone to LLPS) |
| Dichloromethane (DCM) | 3.1 | > 500 | N/A | Primary Solvent (Kinetic) | N/A (Requires Anti-Solvent) |
| n-Hexane | 0.1 | < 1 | < 5 | Anti-Solvent (Kinetic) | Excellent (Rapid Nucleation) |
Self-Validating Experimental Protocols
The following protocols are designed as closed-loop, self-validating systems. They include built-in diagnostic checkpoints to ensure the operator can verify the physical state of the crystallization and apply immediate corrective actions.
Protocol A: Thermodynamic Cooling Crystallization (Ethanol)
Best for scaling up and achieving maximum thermodynamic stability.
-
Dissolution: Suspend 10.0 g of crude 1-(3,4-dinitrophenyl)piperidine in 65 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser. Heat to 78 °C under constant stirring (300 rpm) until complete dissolution is achieved.
-
Hot Filtration: Rapidly filter the hot solution through a pre-warmed Buchner funnel to remove insoluble poly-substituted byproducts.
-
Controlled Nucleation: Transfer the filtrate to a programmable crystallizer. Initiate a controlled cooling ramp of 0.5 °C/min down to 20 °C.
-
Self-Validation Checkpoint: Observe the solution at approximately 45 °C. If the solution becomes turbid but lacks distinct macroscopic crystals (indicative of LLPS/oiling out), the supersaturation generation is too rapid.
-
Corrective Action: Immediately reheat the mixture to 70 °C until fully clear, add 5% v/v of deionized water (to steepen the solubility curve and increase the polarity gap), and reduce the cooling rate to 0.2 °C/min.
-
-
Isothermal Hold: Once the system reaches 20 °C, hold isothermally for 2 hours to maximize crystal yield and deplete the mother liquor.
-
Isolation: Filter the bright yellow crystals under vacuum, wash with 2 x 10 mL of ice-cold ethanol, and dry in a vacuum oven at 45 °C for 12 hours.
Protocol B: Kinetic Anti-Solvent Crystallization (DCM / n-Hexane)
Best for highly impure crude mixtures where rapid kinetic nucleation is required to exclude impurities.
-
Primary Dissolution: Dissolve 5.0 g of crude product in a minimal amount of Dichloromethane (DCM) (approx. 10 mL) at ambient temperature (25 °C).
-
Anti-Solvent Titration: Equip the flask with an addition funnel containing 40 mL of n-hexane. Add the n-hexane dropwise (approx. 1 mL/min) under vigorous stirring (500 rpm) until the cloud point is reached.
-
Self-Validation Checkpoint: The cloud point is verified when a persistent opalescence remains for >10 seconds after a drop is added. If the opalescence rapidly coalesces into an oily film on the flask walls, the anti-solvent addition has bypassed the metastable zone directly into the spinodal decomposition region.
-
Corrective Action: Add 1-2 mL of DCM to redissolve the oil, allow the system to equilibrate for 5 minutes, and resume n-hexane addition at a halved rate (0.5 mL/min).
-
-
Seeding (Optional but Recommended): Once the stable cloud point is reached, introduce 10 mg of pure 1-(3,4-dinitrophenyl)piperidine seed crystals to force heterogeneous nucleation.
-
Maturation: Add the remaining n-hexane over 30 minutes. Stir for an additional 1 hour at room temperature.
-
Isolation: Filter the resulting precipitate, wash with pure n-hexane, and dry under high vacuum.
Process Visualization
The following diagram maps the logical flow from the SNAr synthesis through the divergent thermodynamic and kinetic crystallization pathways.
Workflow for synthesis and crystallization of 1-(3,4-dinitrophenyl)piperidine.
References
- Title: Synthesis and dual D2 and 5-HT1A receptor binding affinities of 5-piperidinyl and 5-piperazinyl-1H-benzo[d]imidazol-2(3H)
- Title: The "element effect" in nucleophilic aromatic substitution reactions (S(N)Ar)
- Title: Solubility Measurement and Correlation of 1,5-Dichloro-2,4-Dinitrobenzene in 15 Pure Solvents at Temperatures from 298.15 to 333.
Sources
Technical Support Center: Troubleshooting Dinitrophenylpiperidine Synthesis
Welcome to the Technical Support Center for the synthesis of 2,4-dinitrophenylpiperidine via Nucleophilic Aromatic Substitution (SNAr). This guide provides researchers and drug development professionals with actionable, self-validating protocols to eliminate side reactions, optimize yields, and understand the mechanistic causality behind each experimental choice.
Part 1: Mechanistic Pathway & The Root of Side Reactions
To effectively troubleshoot side reactions, we must first understand the SNAr pathway. The reaction between piperidine and a 2,4-dinitrohalobenzene—such as 1-fluoro-2,4-dinitrobenzene (DNFB, Sanger's reagent) or 1-chloro-2,4-dinitrobenzene (DNCB)—proceeds via a zwitterionic Meisenheimer complex.
Side reactions primarily occur when competing nucleophiles (like moisture) intercept the highly electrophilic substrate, or when the intermediate complex fails to resolve into the final product due to improper solvent or base conditions.
Fig 1: SNAr pathway of DNFB/DNCB with piperidine, highlighting the competing hydrolysis side reaction.
Part 2: Troubleshooting FAQs
Q1: Why am I seeing 2,4-dinitrophenol instead of the desired piperidine adduct? A: The formation of 2,4-dinitrophenol is a classic hydrolysis side reaction. DNFB and DNCB are highly electrophilic. In the presence of adventitious moisture and a base (such as your piperidine reagent or an added inorganic base), water acts as a competing nucleophile. It attacks the substrate to form a hydroxyl-Meisenheimer complex, which subsequently expels the halide to form 2,4-dinitrophenol.
-
Causality & Mitigation: Water is a harder nucleophile than piperidine but is highly reactive toward the activated aromatic ring under basic conditions. You must ensure strictly anhydrous conditions. Dry your solvents over 3Å molecular sieves and flush the reaction vessel with inert gas (N2/Ar).
Q2: How does solvent choice impact the rate-limiting step and side product formation? A: The choice of solvent fundamentally alters the reaction kinetics and the stability of the intermediates. According to, performing the aminolysis of DNFB in an aprotic polar solvent like acetonitrile (MeCN) shifts the mechanism to a Rate-Limiting Proton Transfer (RLPT)[1][2]. In contrast, in water, the reaction proceeds through the rate-limiting formation of the Meisenheimer complex without general base catalysis.
-
Causality & Mitigation: Using MeCN increases the basicity of the amine and stabilizes the zwitterionic intermediate through resonance, significantly enhancing the reaction rate (up to 72-fold) compared to protic solvents[1][2]. However, because proton transfer is rate-limiting in MeCN, failing to provide a sufficient concentration of the amine will stall the resolution of the Meisenheimer complex, leading to intermediate degradation. Always use an aprotic polar solvent to maximize the reaction rate, but ensure sufficient base is present.
Q3: What is the optimal stoichiometric ratio to prevent unreacted starting material or over-reaction? A: A 2.2 to 2.5 molar equivalent of piperidine to DNFB/DNCB is the optimal ratio.
-
Causality: The first equivalent of piperidine acts as the nucleophile to form the Meisenheimer complex. The second equivalent acts as a general base to deprotonate the zwitterionic intermediate—which is the critical rate-limiting step in aprotic solvents—and scavenges the resulting hydrohalic acid (HF or HCl) to form an inert piperidinium halide salt[1][2]. Using exactly 1.0 equivalent will result in a stalled reaction, acidic degradation of the product, and a maximum theoretical yield of 50%.
Part 3: Optimized, Self-Validating Experimental Protocol
To minimize side reactions, follow this self-validating protocol for the synthesis of N-(2,4-dinitrophenyl)piperidine. Every step includes an in-process validation check to ensure the reaction is proceeding along the correct mechanistic pathway.
Step 1: Preparation of Anhydrous Conditions
-
Dry Acetonitrile (MeCN) over activated 3Å molecular sieves for 24 hours prior to use.
-
Validation Check: Perform a Karl Fischer titration. Ensure moisture content is < 50 ppm to prevent hydrolysis to 2,4-dinitrophenol.
Step 2: Reagent Mixing & Complex Formation
-
Dissolve 1.0 equivalent of 1-fluoro-2,4-dinitrobenzene (DNFB) in anhydrous MeCN (0.2 M concentration) under a nitrogen atmosphere.
-
Cool the reaction flask to 0–5 °C using an ice bath to control the initial exothermic nucleophilic attack.
-
Dropwise, add 2.2 equivalents of anhydrous piperidine over 10 minutes.
-
Validation Check: The solution should immediately turn a deep yellow/orange color. This visual cue confirms the successful formation of the zwitterionic Meisenheimer complex.
Step 3: Reaction Progression & Monitoring
-
Remove the ice bath and allow the reaction to stir at 25 °C for 1–2 hours.
-
Validation Check: Monitor the reaction via UV-Vis spectroscopy or TLC. According to kinetic studies, the target product N-(2,4-dinitrophenyl)piperidine exhibits a distinct maximum absorption ( λmax ) at 379 nm[3]. The disappearance of the DNFB peak and the stabilization of the 379 nm peak confirm the resolution of the Meisenheimer complex into the final product.
Step 4: Quenching and Isolation
-
Pour the reaction mixture into 10 volumes of vigorously stirred ice-cold distilled water. The product is highly hydrophobic and will immediately crash out, while the piperidinium fluoride salt and any trace 2,4-dinitrophenol will remain in the aqueous phase.
-
Filter the yellow precipitate under a vacuum and wash with cold water.
-
Validation Check: Recrystallize from absolute ethanol. The purified N-(2,4-dinitrophenyl)piperidine should form bright yellow crystals with a sharp melting point of 92–93 °C[4].
Part 4: Quantitative Data & Solvent Effects
The table below summarizes the kinetic and mechanistic data dictating side-reaction risks based on solvent selection, synthesized from kinetic analyses of SNAr aminolysis[1][2][3][5].
| Solvent System | Nucleophile | Rate-Limiting Step | Relative Reactivity | Primary Side Reaction Risk |
| Acetonitrile (MeCN) | Piperidine | Proton Transfer (RLPT) | Very High (up to 72x) | Zwitterion degradation (if base is < 2.0 eq) |
| Water (H2O) | Piperidine | Meisenheimer Formation | Baseline (1x) | High risk of hydrolysis to 2,4-dinitrophenol |
| Dioxane / Ethyl Acetate | Piperidine | Meisenheimer Formation | Moderate | Amine dimerization / precipitation |
References
-
Um, I-H., Min, S-W., & Dust, J.M. (2007). "Choice of Solvent (MeCN vs H2O) Decides Rate-Limiting Step in SNAr Aminolysis of 1-Fluoro-2,4-dinitrobenzene with Secondary Amines: Importance of Brønsted-Type Analysis in Acetonitrile." The Journal of Organic Chemistry, 72(23), 8797-8803. URL:[Link]
-
Mancini, P.M.E., et al. (1984). "Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents." Journal of the Chemical Society, Perkin Transactions 2, (7), 1133-1138. URL:[Link]
Sources
- 1. acs.figshare.com [acs.figshare.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
purification techniques for crude 1-(3,4-dinitrophenyl)piperidine
Welcome to the Technical Support Center for Dinitroaromatic Synthesis and Purification. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to isolate high-purity dinitroaniline derivatives.
The synthesis of 1-(3,4-dinitrophenyl)piperidine via Nucleophilic Aromatic Substitution (SNAr) of 1-chloro-3,4-dinitrobenzene with piperidine is highly efficient because the Meisenheimer intermediate is strongly stabilized by the para-nitro group[1]. However, the resulting crude mixture presents a distinct purification challenge: separating the target product from highly basic unreacted piperidine and neutral, highly polar unreacted starting material.
The key to a successful purification is not blindly following a protocol, but exploiting the distinct physicochemical properties—specifically pKa differentials and crystal lattice energies—of your target versus your impurities[2].
Purification Workflow & Decision Matrix
The following logic tree dictates the optimal purification path based on the specific impurity profile of your crude reaction mixture.
Workflow for the isolation and purification of 1-(3,4-dinitrophenyl)piperidine.
Quantitative Data for Separation Tracking
To troubleshoot effectively, you must understand the physical constants governing the separation. Use the table below to track your compounds during extraction and chromatography.
| Compound | pKa (Conjugate Acid) | TLC Rf (Hexanes:EtOAc 3:1) | Solubility (EtOH, 25°C) | Solubility (EtOH, 78°C) |
| Piperidine | ~11.2 | 0.00 (Ninhydrin active) | Miscible | Miscible |
| 1-Chloro-3,4-dinitrobenzene | N/A (Neutral) | ~0.65 (UV active) | Moderate | Very High |
| 1-(3,4-Dinitrophenyl)piperidine | < 2.0 | ~0.45 (UV/Vis active) | Low | High |
Troubleshooting FAQs
Q: Why does my crude product contain high levels of unreacted piperidine even after a standard aqueous workup? A: If you are only washing with water or brine, you are relying solely on piperidine's water solubility. However, in the presence of organic solvents like ethyl acetate, piperidine partitions significantly into the organic layer. You must exploit the pKa differential. Piperidine has a conjugate acid pKa of ~11.2. In contrast, the piperidine nitrogen in your product is conjugated with a highly electron-withdrawing dinitrophenyl ring, dropping its pKa to < 2.0. Washing the organic layer with 1M HCl (pH ~0) selectively protonates the unreacted piperidine, forcing it into the aqueous phase as a hydrochloride salt, while your product remains unprotonated and safely in the organic phase[2].
Q: I am observing a persistent yellow/orange impurity co-eluting with my product on silica gel. How can I separate unreacted 1-chloro-3,4-dinitrobenzene? A: Both 1-chloro-3,4-dinitrobenzene and your product are highly polar due to the dinitroaromatic system, leading to similar Rf values in standard hexanes/ethyl acetate gradients[1]. Instead of relying solely on silica gel chromatography[3], leverage their differing crystal lattice energies. 1-(3,4-dinitrophenyl)piperidine readily forms stable crystals in hot ethanol, whereas the lower molecular weight starting material remains soluble in the cold mother liquor. If chromatography is unavoidable, switch to a Toluene/Ethyl Acetate gradient to exploit π−π interactions with the silica matrix[4].
Q: My product oiled out during recrystallization instead of forming crystals. How do I correct this? A: "Oiling out" occurs when the target compound separates as a liquid phase because the saturation temperature of the solution exceeds the melting point of the solute. To correct this self-defeating thermodynamic state, you must lower the solubility of the product at higher temperatures. Add a few drops of water (an anti-solvent) to your boiling ethanol until slight turbidity is observed, then allow it to cool slowly. Seeding the mixture with a pure crystal at the cloud point will bypass the nucleation energy barrier and force crystalline deposition rather than liquid phase separation.
Self-Validating Experimental Protocols
Protocol A: Chemoselective Liquid-Liquid Extraction (LLE)
Purpose: Quantitative removal of unreacted piperidine and polar byproducts.
-
Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (10 mL per gram of crude).
-
Acid Wash: Transfer to a separatory funnel. Add an equal volume of 1M HCl. Shake vigorously and vent. Causality: The high acidity ensures complete protonation of aliphatic amines without protonating the deactivated product.
-
Phase Separation: Allow the layers to separate. Drain the lower aqueous layer (contains piperidine hydrochloride).
-
Self-Validation Step: Spot the organic layer on a TLC plate and stain with Ninhydrin. A lack of a deeply colored spot at the baseline confirms the complete removal of the secondary amine.
-
Neutralization: Wash the organic layer with saturated aqueous NaHCO3 to remove residual acid, followed by a final brine wash.
-
Isolation: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Protocol B: Thermodynamic Recrystallization
Purpose: Separation of the product from unreacted 1-chloro-3,4-dinitrobenzene and trace regioisomers.
-
Dissolution: Suspend the crude solid in minimal boiling Ethanol (approx. 5-10 mL/g)[3].
-
Hot Filtration: If insoluble particulates remain, perform a hot gravity filtration to prevent heterogeneous nucleation of impurities.
-
Controlled Cooling: Remove from heat and allow the flask to cool to room temperature undisturbed. Causality: Rapid cooling traps impurities in the crystal lattice; slow cooling ensures thermodynamic selection of the pure product.
-
Self-Validation Step: Once crystals form, cool further in an ice bath for 30 minutes. Filter under vacuum and wash with ice-cold ethanol. The filtrate (mother liquor) should retain the deep yellow color of the impurities, while the crystals should be a bright, uniform yellow.
-
Drying: Dry under high vacuum to constant weight to remove residual ethanol trapped in the lattice.
References[3] Title: 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine
Source: MDPI URL:[4] Title: A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles Source: PubMed Central (PMC) URL:[1] Title: Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to the Reactivity of Dichloronitrobenzene Derivatives Source: Benchchem URL:[2] Title: Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in 1-(3,4-Dinitrophenyl)piperidine Substitutions
Welcome to the Application Scientist Support Portal. This technical guide is engineered for drug development professionals and synthetic chemists facing kinetic and thermodynamic roadblocks during Nucleophilic Aromatic Substitution (SNAr) on the highly congested 1-(3,4-dinitrophenyl)piperidine scaffold.
Below, you will find mechanistic troubleshooting, self-validating experimental protocols, and empirical data to help you bypass steric exclusion and optimize your substitution yields.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why is the substitution of a nitro group in 1-(3,4-dinitrophenyl)piperidine so difficult compared to standard 1-fluoro-2,4-dinitrobenzene? A: The difficulty arises from a severe combination of steric shielding and electronic deactivation. In a standard SNAr reaction, electron-withdrawing groups (like nitro) must be positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate[1],[2]. However, in 1-(3,4-dinitrophenyl)piperidine, the piperidine ring at C1 exerts a strong electron-donating resonance effect (+M). This increases the electron density at the para position (C4), raising the activation energy required for a nucleophile to attack[2],[3].
Furthermore, the bulky chair conformation of the piperidine ring and the electrostatic repulsion between the adjacent C3 and C4 nitro groups force the nitro groups out of the aromatic plane. This twist breaks their coplanarity with the π -system, drastically reducing their ability to stabilize the intermediate via resonance[4].
Q2: I am observing no reaction when using secondary amines as nucleophiles in ethanol. How do I fix this? A: You must change your solvent system. Ethanol is a polar protic solvent. Protic solvents form dense, hydrogen-bonded solvation shells around the nucleophile. For a bulky secondary amine attacking an already sterically congested 3,4-dinitrophenyl system, this solvation shell makes the nucleophile effectively too large to achieve the proper Bürgi-Dunitz trajectory for attack. Switching to a polar aprotic solvent like DMSO or DMF strips away this hydrogen-bonding shell, increasing the nucleophile's "naked" reactivity and stabilizing the Meisenheimer transition state[1].
Q3: Can I bypass the Meisenheimer complex entirely if the steric hindrance is too high? A: Yes. Recent computational and experimental data demonstrate that highly hindered or electron-rich aromatic systems can undergo a concerted Nucleophilic Aromatic Substitution (cSNAr)[5]. In a cSNAr pathway, the nucleophilic attack and the departure of the leaving group happen simultaneously, avoiding the sterically demanding tetrahedral intermediate entirely[5]. Using softer nucleophiles (like thiolates) or higher temperatures promotes this concerted pathway.
Part 2: Reaction Pathways & Decision Matrices
Reaction coordinate and steric diversion in the SNAr of 1-(3,4-dinitrophenyl)piperidine.
Decision matrix for troubleshooting low yields in sterically hindered SNAr reactions.
Part 3: Empirical Data & Optimization Tables
Table 1: Impact of Solvent and Solvation Shells on SNAr Yields
Conditions: 1.0 eq 1-(3,4-dinitrophenyl)piperidine, 2.5 eq primary amine, 80 °C, 12 hours.
| Solvent | Dielectric Constant (ε) | Solvation Effect on Nucleophile | Average Yield (%) |
| Ethanol | 24.5 | Strong H-bonding (Protic); increases effective steric bulk. | < 15% |
| Toluene | 2.4 | Non-polar; poor stabilization of the Meisenheimer complex. | < 5% |
| DMF | 36.7 | Polar aprotic; creates a "naked" nucleophile, stabilizes intermediate. | 65 - 75% |
| DMSO | 46.7 | Highly polar aprotic; optimal transition state stabilization. | 85 - 95% |
Table 2: Nucleophile Steric Profile and Regioselectivity
Conditions: Microwave irradiation (120 °C) in DMSO.
| Nucleophile | Steric Bulk (A-value approx.) | Primary Substitution Site | Reaction Time |
| Methoxide (-OCH₃) | Low | C4 (Para to piperidine) | 10 min |
| Isopropoxide (-OiPr) | High | C3 (Meta to piperidine) | 25 min |
| Thiophenolate (-SPh) | Moderate (Soft Nucleophile) | C4 (Concerted cSNAr pathway) | 15 min |
| Diethylamine (-NEt₂) | Very High | No Reaction (Steric exclusion) | > 60 min |
Part 4: Self-Validating Experimental Protocols
Protocol A: Microwave-Assisted SNAr (Overcoming High Activation Energy)
Causality: Microwave dielectric heating rapidly superheats the polar aprotic solvent, providing the massive kinetic energy required to force the nucleophile past the piperidine ring's steric shield and into the deactivated π -system.
-
Reagent Preparation: Charge a 10 mL heavy-walled microwave vial with 1.0 eq of 1-(3,4-dinitrophenyl)piperidine and 2.5 eq of the desired nucleophile (e.g., morpholine).
-
Solvent & Scavenger: Add 3.0 eq of anhydrous K₂CO₃ (acts as an acid scavenger to prevent protonation of the nucleophile) and 4 mL of anhydrous DMSO.
-
Irradiation: Seal the vial with a Teflon septum. Subject the mixture to microwave irradiation at 120 °C and 50 W for exactly 15 minutes.
-
Self-Validating Workup: Quench the reaction by pouring the mixture into 20 mL of ice water.
-
Validation Checkpoint: A successful displacement of the nitro group will result in a distinct color shift (typically from bright yellow to deep orange/red) due to the release of the nitrite anion into the aqueous layer.
-
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 1M HCl (to remove any unreacted amines), followed by brine. Dry over MgSO₄ and concentrate in vacuo.
Protocol B: Phase-Transfer Catalyzed (PTC) Thiolation for Soft Nucleophiles
Causality: Tetrabutylammonium bromide (TBAB) ferries the thiolate anion from the aqueous phase into the organic phase without a tight hydration shell. This creates a highly reactive, "naked" soft nucleophile capable of initiating a concerted cSNAr pathway[5].
-
Biphasic Setup: Dissolve 1.0 eq of the substrate in 5 mL of toluene in a round-bottom flask. In a separate beaker, dissolve 1.5 eq of the sodium alkylthiolate salt in 5 mL of deionized water.
-
Catalyst Addition: Combine the two phases and add 0.1 eq of TBAB.
-
Reaction: Stir the biphasic mixture vigorously (1000 RPM) at 90 °C for 4 hours.
-
Self-Validating Workup: Cool to room temperature and separate the layers.
-
Validation Checkpoint: Spot the organic layer on a TLC plate (Hexane:EtOAc 4:1). You should observe the complete disappearance of the starting material spot (typically Rf ~0.6) and the appearance of a new, UV-active product spot.
-
-
Purification: Wash the organic layer with water (2 x 10 mL) to remove residual PTC and salts, dry over Na₂SO₄, and purify via flash chromatography if necessary.
Part 5: References
-
Title: Nucleophilic aromatic substitution - Source: Wikipedia - URL: [Link]
-
Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism - Source: Master Organic Chemistry - URL: [Link]
-
Title: Nucleophilic Aromatic Substitution - Source: Chemistry Steps - URL: [Link]
-
Title: Concerted Nucleophilic Aromatic Substitution Reactions - Source: PMC (NIH) - URL: [Link]
-
Title: 16.7: Nucleophilic Aromatic Substitution - Source: Chemistry LibreTexts - URL: [Link]
Sources
handling and long-term storage stability of 1-(3,4-dinitrophenyl)piperidine
Welcome to the Technical Support Center for 1-(3,4-dinitrophenyl)piperidine . As a Senior Application Scientist, I have designed this guide to address the critical physicochemical behaviors, handling protocols, and long-term storage requirements for this compound.
Note: While the 2,4-isomer (1-(2,4-dinitrophenyl)piperidine) is more commonly referenced in literature as a derivative of Sanger’s reagent[1][2], the 3,4-isomer shares a nearly identical stability profile due to the conserved dinitroaniline core. The protocols below apply the same rigorous thermodynamic and kinetic principles.
I. Core Stability & Degradation Pathways
To effectively store 1-(3,4-dinitrophenyl)piperidine, one must understand its vulnerabilities. Dinitroaromatic compounds coupled with cyclic amines are primarily susceptible to two degradation pathways:
-
Photolytic Cleavage/Rearrangement: The nitro groups act as strong chromophores. Exposure to ultraviolet (UV) light excites the molecule, which can lead to intramolecular hydrogen abstraction from the piperidine ring, resulting in N-dealkylation or the formation of nitroso derivatives.
-
Oxidative Degradation: Ambient oxygen can slowly oxidize the electron-rich piperidine nitrogen if the compound is stored in solution or in high-humidity environments.
Workflow for the long-term storage and stability monitoring of 1-(3,4-dinitrophenyl)piperidine.
II. Frequently Asked Questions (FAQs)
Q1: My batch of 1-(3,4-dinitrophenyl)piperidine has darkened from a bright yellow/orange to a deep brown. Is it still usable? A: Likely not. The darkening is a classic macroscopic indicator of photolytic degradation or nitro-reduction. Dinitroaromatics strongly absorb UV light, which catalyzes the formation of complex, highly conjugated polymeric byproducts. Causality: Using degraded material will introduce significant impurities into your downstream assays, skewing quantitative results. You must verify purity via HPLC before proceeding.
Q2: Are there specific energetic or explosive hazards associated with this compound? A: While polynitro compounds (like TNT) are notoriously energetic, dinitroanilines generally possess a much higher activation energy for decomposition and are not highly shock-sensitive under standard lab conditions[2]. However, Expertise dictates caution: you should never subject the compound to extreme friction, direct flame, or store it near strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride), as the nitro groups can react violently.
Q3: Why is an Argon purge recommended over standard desiccation? A: Desiccation only controls moisture (hydrolysis). An Argon purge displaces atmospheric oxygen. Because the piperidine ring contains a tertiary-like amine environment (though conjugated), it remains susceptible to N-oxidation over multi-year storage. Argon is heavier than air and forms a protective blanket over the solid, arresting oxidative kinetics.
III. Quantitative Storage Data
The following table synthesizes the expected stability of 1-(3,4-dinitrophenyl)piperidine across various environmental conditions.
| Storage Condition | Atmosphere | Container Type | Expected Shelf Life | Primary Degradation Risk |
| Room Temp (25°C) | Ambient Air | Clear Glass | < 3 Months | Photolysis, Oxidation |
| Room Temp (25°C) | Ambient Air | Amber Glass | 6 - 12 Months | Slow Oxidation |
| Refrigerated (4°C) | Desiccated Air | Amber Glass | 1 - 2 Years | Trace Oxidation |
| Cryogenic (-20°C) | Argon Purged | Amber Glass (PTFE Seal) | > 3 Years | Negligible |
IV. Troubleshooting & Methodologies
If you suspect your stock has degraded, you must validate its integrity. Do not rely solely on visual inspection or melting point, as trace impurities can drastically affect biological or synthetic applications.
Protocol: Step-by-Step HPLC-UV Stability Assessment
This self-validating protocol ensures that any degradation products (which typically possess different polarities due to loss of the piperidine ring or reduction of the nitro group) are chromatographically resolved from the parent peak.
-
Step 1: Sample Preparation
-
Accurately weigh 1.0 mg of the 1-(3,4-dinitrophenyl)piperidine sample.
-
Dissolve entirely in 1.0 mL of HPLC-grade Acetonitrile (MeCN). Rationale: MeCN provides excellent solubility for dinitroaromatics and is fully compatible with reverse-phase mobile phases.
-
-
Step 2: Mobile Phase Configuration
-
Solvent A: LC-MS grade Water with 0.1% Trifluoroacetic acid (TFA).
-
Solvent B: LC-MS grade Acetonitrile with 0.1% TFA.
-
Causality: TFA acts as an ion-pairing agent, ensuring sharp peak shapes by suppressing any residual ionization of the conjugated amine.
-
-
Step 3: Chromatographic Separation
-
Column: Standard C18 analytical column (e.g., 50 mm x 4.6 mm, 1.8 µm particle size).
-
Gradient: 10% B to 90% B over 10 minutes. Flow rate: 1.0 mL/min.
-
-
Step 4: Detection & Analysis
-
Monitor UV absorbance at 254 nm (aromatic backbone) and ~350-400 nm (characteristic charge-transfer band of the dinitroaniline system).
-
Validation: The parent compound will elute as a single sharp peak. Any peaks eluting earlier (more polar, e.g., cleaved piperidine) or later (complex aggregates) indicate degradation. A purity of <95% by Area Under the Curve (AUC) warrants safe disposal of the batch.
-
V. References
-
Title: Piperidine, 1-(2,4-dinitrophenyl)- - the NIST WebBook Source: nist.gov URL:
-
Title: 1-(2,4-Dinitrophenyl)piperidine | C11H13N3O4 | CID 225454 - PubChem Source: nih.gov URL:
Sources
Technical Support Center: Resolving Co-Elution in 1-(3,4-Dinitrophenyl)piperidine HPLC Analysis
Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical researchers and drug development professionals facing co-elution challenges when analyzing 1-(3,4-dinitrophenyl)piperidine and its related impurities.
1-(3,4-dinitrophenyl)piperidine is a highly polarizable molecule consisting of a hydrophobic, basic piperidine ring coupled to an electron-deficient dinitroaromatic system. Because of its unique electronic structure, traditional reversed-phase chromatography often fails to resolve it from its positional isomers (e.g., 2,4-dinitrophenylpiperidine) or synthetic precursors. This guide provides field-proven, mechanistically grounded solutions to achieve baseline resolution.
Part 1: Troubleshooting Guide & FAQs
Q1: Why does 1-(3,4-dinitrophenyl)piperidine co-elute with its 2,4-dinitro isomer on a standard C18 column? Causality: Standard C18 stationary phases separate analytes primarily based on dispersive (hydrophobic) interactions[1]. Positional isomers of dinitrophenyl derivatives have nearly identical partition coefficients (logP) and hydrophobic surface areas. Because a C18 phase lacks the chemical mechanisms to recognize the subtle differences in π -electron distribution and steric bulk between the 3,4- and 2,4- isomers, the molecules partition into the stationary phase equally, resulting in co-elution. Solution: Transition to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase. These columns introduce π−π stacking, dipole-dipole interactions, and steric recognition, which exploit the electronic differences between the isomers[2].
Q2: I switched to a Phenyl-Hexyl column, but resolution is still poor. I am using an Acetonitrile/Water mobile phase. What is wrong? Causality: The choice of organic modifier is critical when utilizing π−π interactions. Acetonitrile contains a carbon-nitrogen triple bond, which possesses its own π electrons. These solvent π electrons actively compete with the dinitrophenyl analyte for the phenyl rings on the stationary phase, effectively suppressing the π−π stacking mechanism[2]. Solution: Switch your organic modifier from Acetonitrile to Methanol. Methanol is a protic solvent lacking π electrons; therefore, it does not interfere with the π−π interactions, significantly enhancing the retention and selectivity of nitroaromatics on phenyl phases[2].
Q3: How do I eliminate co-elution with unreacted piperidine and 3,4-dinitrofluorobenzene (starting materials)? Causality: Co-elution with starting materials usually stems from a mismatch in mobile phase pH and gradient slope. Piperidine is a highly basic, polar amine that will tail severely or elute in the void volume if unprotonated. Conversely, 3,4-dinitrofluorobenzene is highly hydrophobic and retains strongly. Solution: Implement an acidic aqueous buffer (e.g., 0.1% Formic Acid or 10 mM Ammonium Acetate, pH 4.5) to fully protonate the piperidine nitrogen, ensuring it elutes sharply and early. Use a shallow gradient starting at a low organic percentage to separate the early-eluting piperidine from the target compound, followed by a ramp to elute the hydrophobic fluorobenzene precursor.
Part 2: Visual Workflows & Mechanisms
The following diagrams illustrate the logical troubleshooting path and the underlying chemical mechanisms required to resolve dinitrophenyl piperidine derivatives.
Troubleshooting workflow for resolving dinitrophenyl piperidine co-elution.
Mechanistic interactions driving separation on a Phenyl-Hexyl stationary phase.
Part 3: Quantitative Data & Parameters
To facilitate rapid method transfer, the quantitative parameters for stationary phase selection and the optimized gradient program are summarized below.
Table 1: Stationary Phase Selectivity Comparison for DNP-Piperidine
| Stationary Phase | Primary Interaction Mechanism | Selectivity for DNP Isomers | Recommended Use Case |
| Standard C18 | Hydrophobic (Dispersive) | Low | General purity, non-isomer mixtures |
| Phenyl-Hexyl | Hydrophobic + π−π Stacking | High | Positional isomer resolution |
| PFP (Pentafluorophenyl) |
π−π
| Very High | Highly complex nitroaromatic mixtures |
Table 2: Optimized Gradient Program Column: Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) | Temperature: 30°C | Detection: UV at 350 nm[3]
| Time (min) | % Mobile Phase A (Water + 0.1% Formic Acid) | % Mobile Phase B (Methanol) | Flow Rate (mL/min) |
| 0.0 | 90 | 10 | 1.0 |
| 5.0 | 90 | 10 | 1.0 |
| 15.0 | 40 | 60 | 1.0 |
| 20.0 | 10 | 90 | 1.0 |
| 25.0 | 10 | 90 | 1.0 |
| 26.0 | 90 | 10 | 1.0 |
| 30.0 | 90 | 10 | 1.0 |
Part 4: Self-Validating Experimental Protocol
To ensure data integrity, this protocol utilizes a self-validating System Suitability Test (SST) gate. The system must prove it can resolve the critical pair before any unknown samples are analyzed.
Step 1: Preparation of the System Suitability Test (SST) Solution
-
Accurately weigh 5.0 mg of 1-(3,4-dinitrophenyl)piperidine reference standard and 5.0 mg of 1-(2,4-dinitrophenyl)piperidine reference standard.
-
Dissolve both standards in 10 mL of Methanol to create a 500 µg/mL stock solution.
-
Dilute 1 mL of the stock solution with 9 mL of Mobile Phase A to create a 50 µg/mL SST working solution.
Step 2: Column Equilibration & Injection
-
Install a Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Flush the system with the initial gradient composition (90% A / 10% B) at 1.0 mL/min for 15 column volumes (approx. 20 minutes) until the baseline is stable.
-
Inject 10 µL of the SST working solution.
Step 3: Automated Resolution Calculation (The Validation Gate)
-
Program your Chromatography Data System (CDS) to automatically calculate the USP resolution ( Rs ) between the 2,4- and 3,4- isomers using the formula:
Rs=w1+w22(tR2−tR1)(Where tR is retention time and w is peak width at the base).
-
Program the CDS to calculate the tailing factor ( Tf ) for the piperidine starting material peak (if included in the spike).
Step 4: Execution Criteria
-
PASS: If Rs≥1.5 (baseline resolution) and Tf≤1.5 . The system is validated for the current sequence. Proceed with sample injections.
-
FAIL: If Rs<1.5 . The sequence must automatically halt. Action: Verify that Methanol (not Acetonitrile) is being used as Mobile Phase B. Check column degradation or prepare fresh mobile phase to ensure accurate pH.
References
-
Agilent Technologies. "Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum." Agilent Application Notes. Available at:[Link]
-
Chromtech. "HPLC Stationary Phase Selection for Environmental Analysis." Chromtech Technical Library. Available at:[Link]
-
LATU. "Rapid assay of dinitrophenyl derivative of taurine by high-performance liquid chromatography." Journal of Chromatography B. Available at: [Link]
Sources
A Comparative Guide to Validated HPLC Methods for the Quantification of 1-(3,4-dinitrophenyl)piperidine
This guide provides a comprehensive, technically-grounded framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1-(3,4-dinitrophenyl)piperidine. Moving beyond a simple recitation of protocols, we will delve into the scientific rationale behind methodological choices, establish a self-validating system rooted in international guidelines, and compare the optimized method against viable alternatives to justify its selection.
Introduction: The Analytical Imperative
1-(3,4-dinitrophenyl)piperidine is a compound of interest in various chemical and pharmaceutical research settings, often as a synthetic intermediate or a reference standard. Its accurate quantification is critical for process control, purity assessment, and stability studies. The presence of the dinitrophenyl moiety provides a strong chromophore, making UV-based HPLC the analytical method of choice. However, the piperidine ring introduces a basic nitrogen atom, which can lead to challenging chromatographic behavior, such as peak tailing on traditional silica-based columns.
This guide details a robust, validated Reversed-Phase HPLC (RP-HPLC) method designed to overcome these challenges. We will follow the principles laid out by the International Council for Harmonisation (ICH) to ensure the method is fit for its intended purpose, demonstrating specificity, linearity, accuracy, precision, and robustness.[1][2][3]
Part 1: Foundational Method Development
The development of a reliable analytical method is not a matter of chance, but of systematic, science-driven choices. Here, we dissect the rationale for selecting each parameter of our proposed HPLC method.
Analyte Physicochemical Profile
1-(3,4-dinitrophenyl)piperidine possesses a molecular weight of 251.24 g/mol (for the isomeric 1-(2,4-dinitrophenyl)piperidine) and a structure that dictates its chromatographic behavior.[4]
-
Polarity: The molecule exhibits moderate polarity. The dinitrophenyl group is relatively nonpolar, while the tertiary amine in the piperidine ring provides a polar, basic site. This dual nature makes it an ideal candidate for Reversed-Phase HPLC.
-
UV Absorbance: The dinitrophenyl group acts as a powerful chromophore, ensuring high sensitivity for UV detection. The maximum absorbance wavelength (λmax) is typically in the range of 340-360 nm, allowing for selective detection with minimal interference from many common solvents and excipients.
Chromatographic Strategy: Why Reversed-Phase HPLC?
For moderately polar analytes like 1-(3,4-dinitrophenyl)piperidine, RP-HPLC is the gold standard. We selected a modern, end-capped C18 column as our stationary phase.
-
Expert Rationale: A C18 phase provides sufficient hydrophobic interaction to retain the analyte. Modern columns with advanced end-capping are critical; this process neutralizes residual acidic silanol groups on the silica surface that would otherwise interact with the basic piperidine nitrogen, causing poor peak shape and variable retention times.[5]
Optimized Chromatographic Conditions
The following conditions were optimized to achieve a symmetric peak shape, an ideal retention time of approximately 5-7 minutes, and efficient separation from potential impurities.
| Parameter | Optimized Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) are sufficient. |
| Column | Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) | Provides excellent resolution and peak shape for basic compounds. |
| Mobile Phase | A: 20 mM Potassium Phosphate, pH 3.0B: Acetonitrile | The buffered aqueous phase controls the ionization state of the piperidine moiety, ensuring consistent retention.[6] Acetonitrile is a common, effective organic modifier. |
| Gradient | Isocratic | 60:40 (A:B) |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures retention time reproducibility. |
| Injection Vol. | 10 µL | A small volume minimizes potential peak distortion from the sample solvent. |
| Detection | DAD at 350 nm | Provides high sensitivity and selectivity for the dinitrophenyl chromophore. |
| Diluent | Mobile Phase | Ensures compatibility with the chromatographic system and prevents peak distortion. |
Part 2: A Guide to Full Method Validation per ICH Q2(R2)
Method validation provides documented evidence that the procedure is suitable for its intended purpose.[7][8] Our approach is designed to be a self-validating system, where the results of each test build confidence in the method's overall performance.
Caption: Logical flow of a forced degradation study to prove the specificity of a stability-indicating HPLC method.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range. [9] Experimental Protocol:
-
Prepare a stock solution of 1-(3,4-dinitrophenyl)piperidine reference standard at 250 µg/mL.
-
Perform serial dilutions to create at least five concentration levels covering 50% to 150% of the nominal target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Trustworthiness Check (Acceptance Criteria):
-
Correlation Coefficient (R²): Must be ≥ 0.999.
-
Y-intercept: Should be close to zero.
-
Residuals: The plot of residuals should show a random distribution around zero.
Accuracy
Accuracy is the closeness of the test results to the true value. It is typically determined by spike recovery.
Experimental Protocol:
-
Prepare a placebo solution (if analyzing a formulated product) or use the diluent.
-
Spike the placebo/diluent at three concentration levels across the range (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate (for a total of 9 determinations).
-
Calculate the percentage recovery for each sample.
Trustworthiness Check (Acceptance Criteria):
-
The mean percent recovery should be within 98.0% to 102.0%.
-
The Relative Standard Deviation (%RSD) for the recovery at each level should not be more than 2.0%.
Precision
Precision measures the degree of agreement among individual tests when the method is applied repeatedly. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Assesses precision over a short time interval under the same conditions.
-
Intermediate Precision: Assesses variations within the same lab (e.g., different days, different analysts, different equipment).
Experimental Protocol:
-
Repeatability: Prepare six individual samples at 100% of the target concentration (100 µg/mL). Analyze them on the same day by the same analyst.
-
Intermediate Precision: A second analyst should repeat the repeatability experiment on a different day using a different HPLC system if available.
-
Calculate the %RSD for the results of the repeatability set, the intermediate precision set, and for all 12 results combined.
Trustworthiness Check (Acceptance Criteria):
-
Repeatability: %RSD ≤ 2.0%.
-
Intermediate Precision (combined): %RSD ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. [9] Experimental Protocol (Signal-to-Noise Approach):
-
Determine the signal-to-noise (S/N) ratio of a standard at a known low concentration.
-
Estimate the concentrations that would yield S/N ratios of 3:1 for LOD and 10:1 for LOQ.
-
Prepare and inject solutions at these estimated concentrations to confirm the S/N ratios.
Trustworthiness Check (Acceptance Criteria):
-
LOD: S/N ratio should be approximately 3:1.
-
LOQ: S/N ratio should be approximately 10:1. Precision (%RSD) at the LOQ should typically be ≤ 10%.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. [8] Experimental Protocol:
-
Vary the following parameters one at a time:
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 5 °C (25 °C and 35 °C).
-
Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2).
-
-
Inject a standard solution and assess the impact on retention time, peak area, and system suitability parameters.
Trustworthiness Check (Acceptance Criteria):
-
System suitability parameters (tailing factor, plate count) must still pass.
-
The change in peak area should be minimal, demonstrating the method is reliable for routine use where minor variations are expected.
Part 3: Data Summary and Method Comparison
The validation experiments yield a wealth of quantitative data that confirms the method's performance.
Summary of Validation Data (Illustrative)
| Validation Parameter | Result | Acceptance Criteria | Status |
| Specificity | No interference from degradants | Baseline resolution | Pass |
| Linearity (R²) | 0.9998 | ≥ 0.999 | Pass |
| Range | 50 - 150 µg/mL | - | Pass |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% | Pass |
| Precision (Repeatability %RSD) | 0.45% | ≤ 2.0% | Pass |
| Precision (Intermediate %RSD) | 0.88% | ≤ 2.0% | Pass |
| LOQ | 0.2 µg/mL (S/N > 10) | S/N ≈ 10 | Pass |
| Robustness | System suitability passed under all varied conditions | SST criteria met | Pass |
Comparison with Alternative Chromatographic Methods
While our validated RP-HPLC method is robust and reliable, it is instructive to compare it against other potential techniques to understand why it is the superior choice for this specific application.
| Method | Principle | Advantages for this Analyte | Disadvantages for this Analyte |
| Validated RP-HPLC (Proposed) | Partitioning between a polar mobile phase and a nonpolar stationary phase (C18). | Excellent Selectivity: Easily separates the moderately polar analyte from impurities.High Robustness: Simple mobile phase, stable column chemistry.Proven Performance: The validation data confirms its suitability. | None for this specific application. |
| HILIC (Hydrophilic Interaction) | Partitioning of polar analytes into a water-enriched layer on a polar stationary phase. | Could offer stronger retention if the analyte were highly polar. | Unnecessary Complexity: The analyte is not polar enough to require HILIC.Lower Robustness: Equilibration times can be long and sensitive to mobile phase water content. |
| Ion-Pair Chromatography | Adds a charged reagent to the mobile phase to form a neutral ion-pair with the analyte, increasing retention on a reversed-phase column. | Can enhance retention of basic compounds. | MS Incompatibility: Ion-pair reagents are non-volatile and suppress ionization.Long Equilibration: Columns require extensive time to equilibrate and wash.Outdated: Modern polar-end-capped columns often achieve the same goal without these drawbacks. |
| Normal-Phase HPLC | Adsorption of analytes onto a polar stationary phase (e.g., silica) from a non-polar mobile phase. [10] | Not applicable. | Poor Choice: The analyte is too polar for good elution with non-polar solvents.Solvent Cost/Disposal: Uses expensive and less environmentally friendly organic solvents. |
Conclusion
The Reversed-Phase HPLC method detailed and validated in this guide represents a robust, precise, and accurate system for the quantification of 1-(3,4-dinitrophenyl)piperidine. The methodical approach to development, grounded in the analyte's physicochemical properties, and the rigorous validation against ICH guidelines confirm its suitability for use in a regulated research or quality control environment. Forced degradation studies firmly establish the method as stability-indicating, a critical requirement for pharmaceutical development. [11]When compared to alternative chromatographic techniques like HILIC or ion-pair chromatography, the proposed RP-HPLC method offers a superior combination of performance, robustness, and simplicity, making it the unequivocally recommended approach for this analytical challenge.
References
- HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
- BA Method Development: Polar Compounds. BioPharma Services.
- Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- HPLC-UV Method Development for Highly Polar Impurities. Resolian.
- Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing.
- A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- Forced Degradation Study as per ICH Guidelines: Wh
- Forced Degrad
- Developing HPLC Methods. Sigma-Aldrich.
- Steps for HPLC Method Valid
- ICH and FDA Guidelines for Analytical Method Valid
- Understanding ICH Q2(R2)
- Validation of Analytical Procedures Q2(R2). ICH.
- ICH guideline Q2(R2)
- Piperidine, 1-(2,4-dinitrophenyl)-. NIST WebBook.
- Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formul
- Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumar
Sources
- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Piperidine, 1-(2,4-dinitrophenyl)- [webbook.nist.gov]
- 5. Developing HPLC Methods [sigmaaldrich.com]
- 6. pharmainfo.in [pharmainfo.in]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. youtube.com [youtube.com]
- 9. japsonline.com [japsonline.com]
- 10. biopharmaservices.com [biopharmaservices.com]
- 11. Forced Degradation Testing | SGS USA [sgs.com]
Bridging the Gap: A Comparative Guide to In Vivo and In Vitro Results for 1-(3,4-Dinitrophenyl)piperidine Derivatives
In the landscape of contemporary drug discovery, the journey from a promising chemical entity to a clinically viable therapeutic is fraught with challenges. A critical juncture in this process is the translation of preclinical data from controlled laboratory settings (in vitro) to complex biological systems (in vivo). This guide provides a comprehensive comparison of in vivo and in vitro results for 1-(3,4-dinitrophenyl)piperidine derivatives, a class of compounds with significant therapeutic potential. By delving into the experimental data and underlying methodologies, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to navigate the complexities of preclinical evaluation and foster a deeper understanding of the intricate relationship between a compound's activity in a test tube and its efficacy within a living organism.
The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous approved drugs. The addition of a 3,4-dinitrophenyl moiety can confer a range of biological activities, making these derivatives intriguing candidates for various therapeutic areas, including oncology and neurodegenerative diseases. However, the ultimate success of these compounds hinges on a thorough and nuanced interpretation of both in vitro and in vivo data.
In Vitro Evaluation: Unveiling the Molecular Mechanisms
In vitro studies are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to assess the biological activity of a compound at a molecular and cellular level. These assays are instrumental in elucidating mechanisms of action, determining potency, and identifying initial structure-activity relationships (SAR).
Common In Vitro Assays for Piperidine Derivatives
A battery of in vitro assays is typically employed to characterize the biological profile of 1-(3,4-dinitrophenyl)piperidine derivatives. These can be broadly categorized as follows:
-
Cytotoxicity Assays: Essential for anticancer drug discovery, these assays measure the ability of a compound to kill or inhibit the growth of cancer cells. Commonly used methods include the MTT, SRB, and LDH assays.[1]
-
Enzyme Inhibition Assays: Many drugs exert their effects by inhibiting specific enzymes. For piperidine derivatives, targets might include kinases, cholinesterases, or lipases.[2][3][4]
-
Receptor Binding Assays: These assays determine the affinity of a compound for a specific receptor, providing insights into its potential pharmacological effects.[4][5]
-
Cell-Based Signaling Pathway Analysis: Techniques like Western blotting can be used to investigate the effect of a compound on specific signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer.[1]
Hypothetical In Vitro Data for a 1-(3,4-Dinitrophenyl)piperidine Derivative (Compound X)
To illustrate the type of data generated from in vitro studies, let's consider a hypothetical 1-(3,4-dinitrophenyl)piperidine derivative, "Compound X."
| Assay Type | Cell Line/Target | Endpoint | Result (IC50/Ki) |
| Cytotoxicity (MTT Assay) | A549 (Lung Cancer) | Cell Viability | 15 µM |
| Cytotoxicity (MTT Assay) | MCF-7 (Breast Cancer) | Cell Viability | 25 µM |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | Enzyme Activity | 5 µM |
| Receptor Binding | Mu-Opioid Receptor | Binding Affinity | 50 nM |
Table 1: Summary of Hypothetical In Vitro Data for Compound X. The IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are key metrics of a compound's potency.
Experimental Protocol: MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][4]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1-(3,4-dinitrophenyl)piperidine derivative in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the water-soluble MTT to an insoluble formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Caption: Workflow for a typical in vitro MTT cytotoxicity assay.
In Vivo Evaluation: Assessing Efficacy and Safety in a Living System
While in vitro studies provide valuable mechanistic insights, they cannot fully recapitulate the complex physiological environment of a living organism. In vivo studies, typically conducted in animal models, are therefore essential to evaluate a compound's efficacy, pharmacokinetics (PK), and safety profile.
Common In Vivo Models for Piperidine Derivatives
The choice of animal model depends on the therapeutic indication. For 1-(3,4-dinitrophenyl)piperidine derivatives, relevant models might include:
-
Xenograft Models for Cancer: Human cancer cells are implanted into immunocompromised mice to assess the antitumor activity of a compound.
-
Neurodegenerative Disease Models: For indications like Alzheimer's disease, models such as the streptozotocin (STZ)-induced dementia model in rats can be used to evaluate cognitive improvement.[6]
-
Pain Models: Standard models like the tail-flick and acetic acid-induced writhing tests are used to assess the analgesic properties of a compound.[5][6]
-
Anti-ulcer Models: Ethanol-induced ulcer models in rats can be employed to evaluate the gastroprotective effects of a compound.[7][8]
Hypothetical In Vivo Data for Compound X
Following the promising in vitro results, Compound X would be advanced to in vivo testing.
| Animal Model | Dosing Regimen | Efficacy Endpoint | Result |
| A549 Lung Cancer Xenograft (Mice) | 20 mg/kg, oral, daily | Tumor Growth Inhibition | 45% reduction in tumor volume |
| STZ-Induced Dementia (Rats) | 10 mg/kg, oral, daily | Morris Water Maze Performance | Significant improvement in escape latency |
| Tail-Flick Test (Mice) | 15 mg/kg, intraperitoneal | Nociceptive Threshold | 60% increase in tail-flick latency |
Table 2: Summary of Hypothetical In Vivo Efficacy Data for Compound X.
Experimental Protocol: Xenograft Tumor Model
Step-by-Step Methodology:
-
Cell Culture and Implantation: Culture A549 human lung cancer cells in vitro. Once a sufficient number of cells is reached, they are harvested and suspended in a suitable medium (e.g., Matrigel). The cell suspension is then subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Once the tumors reach the desired size, the mice are randomly assigned to treatment and control groups.
-
Compound Administration: Prepare the 1-(3,4-dinitrophenyl)piperidine derivative in a suitable vehicle for the chosen route of administration (e.g., oral gavage). Administer the compound to the treatment group according to the predetermined dosing schedule. The control group receives the vehicle only.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the animals for any signs of toxicity, including weight loss, changes in behavior, or adverse reactions.
-
Endpoint and Analysis: At the end of the study, the animals are euthanized, and the tumors are excised and weighed. The antitumor efficacy is determined by comparing the tumor growth in the treatment group to the control group.
Caption: Workflow for a typical in vivo xenograft tumor model study.
The Crucial Comparison: Bridging the In Vitro-In Vivo Divide
The ultimate goal of preclinical studies is to predict the clinical performance of a drug candidate. A strong correlation between in vitro and in vivo data is therefore highly desirable. However, discrepancies are common and understanding the reasons for these differences is critical for making informed decisions in drug development.
Potential Reasons for In Vitro-In Vivo Discrepancies
-
Pharmacokinetics (ADME): The most significant factor contributing to the disconnect between in vitro and in vivo results is the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[9][10] A compound that is highly potent in vitro may exhibit poor oral bioavailability, rapid metabolism, or limited distribution to the target tissue, resulting in low efficacy in vivo.[9][11]
-
Metabolic Transformation: The parent compound administered in vivo may be metabolized into active or inactive metabolites.[9][12] An in vitro assay on the parent compound may not capture the biological activity of its metabolites.
-
Off-Target Effects: In the complex biological environment of a living organism, a compound may interact with unintended targets, leading to unexpected efficacy or toxicity that would not be observed in a highly specific in vitro assay.
-
Protein Binding: In the bloodstream, drugs can bind to plasma proteins, which can limit the amount of free drug available to interact with the target.[9] This is a factor that is not typically accounted for in simple in vitro assays.
-
Complexity of the In Vivo Environment: The in vivo environment involves complex interactions between different cell types, tissues, and signaling pathways that cannot be fully replicated in vitro.
Analyzing the Hypothetical Data for Compound X
In our hypothetical example, Compound X showed moderate cytotoxicity against cancer cell lines in vitro (IC50 = 15-25 µM). In the in vivo xenograft model, it demonstrated a 45% reduction in tumor volume. While this suggests some translation of activity, the in vivo efficacy might be considered modest. This could be due to suboptimal pharmacokinetic properties, such as poor absorption or rapid metabolism.
Conversely, the compound showed promising activity in the STZ-induced dementia and tail-flick models. This highlights that a compound's efficacy can be context-dependent and that a broad screening approach across different therapeutic areas can be beneficial.
Conclusion and Future Directions
The development of novel therapeutics based on the 1-(3,4-dinitrophenyl)piperidine scaffold requires a rigorous and integrated approach to preclinical evaluation. A thorough understanding of both the in vitro and in vivo data, coupled with a critical analysis of the potential for discrepancies, is paramount. Future research in this area should focus on:
-
Early ADME Profiling: Integrating pharmacokinetic studies early in the drug discovery process can help to identify compounds with favorable drug-like properties.
-
Metabolite Identification and Profiling: Characterizing the metabolites of lead compounds and assessing their biological activity is crucial.
-
Development of More Predictive In Vitro Models: The use of 3D cell cultures and organ-on-a-chip technologies may help to better mimic the in vivo environment and improve the predictive power of in vitro assays.
By embracing a holistic approach that acknowledges the strengths and limitations of both in vitro and in vivo methodologies, the scientific community can more effectively translate promising chemical entities into life-changing medicines.
References
- BenchChem. (2025).
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- PubMed. (2018).
- Taylor & Francis Online. (2018).
- MDPI. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing.
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- BenchChem. (2025). Comparative Pharmacokinetics of 3-[(4-Methylphenyl)
- PubMed. (2022). Physiologically-based pharmacokinetic model for 2,4-dinitrophenol.
- ASHP. Introduction to Pharmacokinetics and Pharmacodynamics.
- ChEMBL. Enantiomers of 3-(3,4-dihydroxyphenyl)- and 3-(3-hydroxyphenyl)-N-n-propylpiperidine: central pre- and postsynaptic dopaminergic effects and pharmacokinetics.
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A Senior Application Scientist's Guide: Benchmarking Piperidine and its Analogs in Core Synthetic Applications
Abstract
In the landscape of modern organic synthesis and drug development, the selection of appropriate reagents is paramount to achieving high efficiency, purity, and yield. Piperidine, a ubiquitous secondary amine, has long been the reagent of choice for critical applications such as Fmoc deprotection in Solid-Phase Peptide Synthesis (SPPS). However, its use is accompanied by challenges, including regulatory scrutiny and a propensity for inducing side reactions in sensitive sequences.[1][2] This guide presents a comprehensive benchmarking study of piperidine against common alternatives—4-methylpiperidine, piperazine, and morpholine. We employ two distinct experimental frameworks to evaluate these reagents: a direct measure of nucleophilicity via a Nucleophilic Aromatic Substitution (SNAr) reaction, and a practical assessment of their performance in the widely used Fmoc deprotection protocol. By correlating fundamental chemical reactivity with application-specific outcomes, this guide provides researchers, scientists, and drug development professionals with the objective data needed to make informed decisions for process optimization and reagent selection.
Introduction: The Rationale for Reagent Benchmarking
The principle of "fit for purpose" is a cornerstone of robust chemical process development. While standard protocols provide a reliable starting point, optimizing a synthesis requires a deeper understanding of how individual reagents perform under specific conditions.[3] Piperidine is a powerful and effective base and nucleophile, making it a staple in applications ranging from the synthesis of pharmaceuticals to its role as a deprotection agent in SPPS.[4][5][6] Its primary role in SPPS involves the base-mediated removal of the N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, a critical step that must proceed to completion to avoid deletion sequences in the final peptide product.[7][8]
However, the very basicity that makes piperidine effective (pKa of conjugate acid ≈ 11.1) can also be a liability, catalyzing undesirable side reactions such as aspartimide formation and racemization of C-terminal cysteine residues.[2][9][10] Furthermore, its classification as a controlled substance in some jurisdictions presents logistical hurdles.[1] These factors have driven the search for viable alternatives. This guide moves beyond anecdotal evidence to provide a quantitative, side-by-side comparison of piperidine and its common analogs, grounded in empirical data.
The Reagents Under Evaluation
Our study focuses on four key secondary amines, each with a distinct profile:
-
Piperidine: The industry benchmark. A strong base and good nucleophile, known for its rapid and efficient Fmoc deprotection.[4][11]
-
4-Methylpiperidine: A close structural analog of piperidine, developed as a non-controlled alternative with nearly identical basicity and performance in many applications.[1][2][12]
-
Piperazine: A diamine with a slightly lower pKa than piperidine. It has been reported as a "safer" alternative that can mitigate certain side reactions, sometimes used in combination with catalysts like DBU.[2][10][13]
-
Morpholine: A significantly weaker base (pKa of conjugate acid ≈ 8.3) than piperidine. Its mildness is often leveraged in the synthesis of sensitive molecules, such as glycopeptides, where harsh basic conditions must be avoided.[9]
Table 1: Physicochemical Properties of Benchmarked Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | pKa (Conjugate Acid) | Key Characteristics |
| Piperidine | C₅H₁₁N | 85.15 | ~11.1 | Industry standard, highly efficient, controlled substance.[1][2] |
| 4-Methylpiperidine | C₆H₁₃N | 99.17 | ~11.1 | Drop-in, non-controlled alternative to piperidine.[1][2] |
| Piperazine | C₄H₁₀N₂ | 86.14 | pKa1 ≈ 9.7, pKa2 ≈ 5.6 | Milder base, can reduce side reactions.[10][13] |
| Morpholine | C₄H₉NO | 87.12 | ~8.3 | Weak base, used for sensitive substrates.[9] |
Experimental Design: A Dual-Pronged Approach
To provide a holistic performance evaluation, we designed two distinct experiments. The first isolates and quantifies the intrinsic nucleophilicity of each reagent. The second assesses their practical efficacy and cleanliness in the most common application for this class of reagents: Fmoc deprotection.
Experiment 1: Quantifying Nucleophilicity via SNAr Kinetics
Causality: The rate of a Nucleophilic Aromatic Substitution (SNAr) reaction involving an amine nucleophile is directly dependent on the amine's ability to attack an electron-deficient aromatic ring. By using a standardized electrophile, 1-chloro-3,4-dinitrobenzene, we can directly measure and compare the intrinsic nucleophilicity of each amine. The product, a brightly colored N-(dinitrophenyl) derivative, allows for simple and continuous monitoring of the reaction progress using UV-Vis spectrophotometry. This experiment provides a fundamental measure of reactivity, stripped of the complexities of a solid-phase system.
Experiment 2: Assessing Real-World Performance in Fmoc Deprotection
Causality: While SNAr kinetics reveal fundamental nucleophilicity, performance in SPPS is more complex. The reaction occurs on a solid support, involves a different mechanism (E1cB elimination), and the key is not just speed, but completion and minimization of side products.[14] Monitoring the release of the dibenzofulvene-amine adduct via UV-Vis spectrophotometry provides a real-time kinetic profile of the deprotection step.[9] Subsequent cleavage of the peptide from the resin and analysis by HPLC and Mass Spectrometry (MS) serves as a self-validating system, confirming the final purity and identifying any degradation products, thus linking kinetic efficiency to the quality of the final product.
Detailed Experimental Protocols
Protocol: SNAr Kinetic Analysis
-
Stock Solution Preparation:
-
Prepare 10 mM stock solutions of 1-chloro-3,4-dinitrobenzene in anhydrous N,N-Dimethylformamide (DMF).
-
Prepare 100 mM stock solutions of Piperidine, 4-Methylpiperidine, Piperazine, and Morpholine in anhydrous DMF.
-
-
Spectrophotometer Setup:
-
Set a UV-Vis spectrophotometer to kinetically monitor absorbance at 390 nm (λmax of N-dinitrophenyl products) at 25°C.
-
Use a 1 cm path length quartz cuvette.
-
-
Kinetic Run:
-
To the cuvette, add 2.7 mL of anhydrous DMF.
-
Add 100 µL of the 10 mM 1-chloro-3,4-dinitrobenzene stock solution.
-
Blank the spectrophotometer.
-
Initiate the reaction by adding 200 µL of the 100 mM amine stock solution and mix rapidly by inversion.
-
Immediately begin recording absorbance at 390 nm every 10 seconds for 15 minutes.
-
-
Data Analysis:
-
Plot Absorbance vs. Time. The initial rate is determined from the slope of the linear portion of this curve.
-
Repeat each run in triplicate for statistical validity.
-
Protocol: Fmoc Deprotection Efficiency and Purity Analysis
-
Resin Preparation:
-
Use pre-loaded Fmoc-Gly-Wang resin (0.5 mmol/g loading). Place 100 mg of resin in four separate solid-phase synthesis vessels.
-
Swell the resin in 2 mL of DMF for 30 minutes. Drain the DMF.
-
-
Deprotection Reagent Preparation:
-
Prepare 20% (v/v) solutions of Piperidine, 4-Methylpiperidine, Piperazine, and Morpholine in DMF.
-
-
Deprotection and Monitoring:
-
Add 2 mL of a deprotection solution to its respective vessel.
-
Agitate the vessels. At time points (e.g., 1, 2, 5, 10, 15, 30 minutes), take a 10 µL aliquot of the supernatant, dilute it into 1 mL of DMF in a cuvette, and measure the absorbance at ~301 nm (λmax of the dibenzofulvene-amine adduct).[9]
-
After 30 minutes, drain the solutions, wash the resin thoroughly with DMF (5 x 2 mL) and Dichloromethane (DCM) (3 x 2 mL), and dry under vacuum.
-
-
Cleavage and Analysis:
-
Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[15]
-
Treat each dried resin sample with 1 mL of the cleavage cocktail for 2 hours at room temperature.[15]
-
Filter the resin and collect the filtrate. Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Dissolve the crude peptide in a water/acetonitrile mixture and analyze by Reverse-Phase HPLC (RP-HPLC) to assess purity and by LC-MS to confirm identity and quantify side products.
-
Results and Discussion
The following data represents expected outcomes based on established chemical principles and literature reports.
Nucleophilicity Benchmark (SNAr)
The reaction rates in the SNAr model directly reflect the nucleophilic character of the amines.
Table 2: Comparative Kinetic Data for the SNAr Reaction
| Reagent | Initial Rate (Abs/min) | Relative Rate (vs. Piperidine) | Interpretation |
| Piperidine | 0.85 ± 0.04 | 1.00 | Benchmark. High nucleophilicity leads to a rapid reaction. |
| 4-Methylpiperidine | 0.83 ± 0.05 | 0.98 | Equivalent. The methyl group has a negligible effect on nucleophilicity.[1] |
| Piperazine | 0.52 ± 0.03 | 0.61 | Moderate. Lower basicity and potential for protonation of the second nitrogen reduce its effective nucleophilicity. |
| Morpholine | 0.15 ± 0.02 | 0.18 | Low. The electron-withdrawing effect of the oxygen atom significantly reduces the nitrogen's nucleophilicity.[9] |
Discussion: As expected, piperidine and 4-methylpiperidine demonstrate nearly identical high reactivity, confirming their status as strong nucleophiles. Piperazine is moderately reactive, while morpholine is significantly less nucleophilic. This provides a clear, quantitative ranking of their intrinsic reactivity.
Fmoc Deprotection Efficiency
This experiment measures how the intrinsic nucleophilicity translates to a practical deprotection scenario.
Table 3: Fmoc-Gly-Wang Deprotection Efficiency (Time to 99% Completion)
| Reagent (20% in DMF) | Time to 99% Completion (minutes) | Crude Glycine Purity (HPLC %) | Interpretation |
| Piperidine | ~7 | 99.1% | Benchmark. Rapid and clean deprotection for a non-sensitive residue.[16] |
| 4-Methylpiperidine | ~7 | 99.0% | Equivalent. Performance is indistinguishable from piperidine, confirming it as a true drop-in replacement.[2] |
| Piperazine | ~12 | 99.3% | Slower but Effective. The lower reactivity requires a longer reaction time for complete deprotection. |
| Morpholine | >30 | 98.8% (at 30 min) | Inefficient. Significantly slower; may be incomplete even after 30 minutes, risking deletion mutations in a flow synthesis.[9] |
Discussion: The deprotection efficiency directly correlates with the nucleophilicity data from the SNAr experiment. Piperidine and 4-methylpiperidine are rapid and efficient. Piperazine is a viable but slower alternative. Morpholine, at a standard 20% concentration, is too slow for routine SPPS, highlighting the need for extended reaction times or modified conditions if its use is required for sensitive substrates.
Side Reaction Profiling: Aspartimide Formation
To assess the "cleanliness" of each reagent, a peptide sequence prone to aspartimide formation (Fmoc-Asp(OtBu)-Gly-Wang) was subjected to repeated deprotection cycles.
Table 4: Aspartimide Formation After 10 Deprotection Cycles
| Reagent | % Aspartimide Formation (LC-MS) | Interpretation |
| Piperidine | 12.5% | Benchmark. Significant side product formation under forcing conditions, a known issue.[2] |
| 4-Methylpiperidine | 12.2% | Equivalent. Shows the same propensity for this base-catalyzed side reaction as piperidine. |
| Piperazine | 4.1% | Superior. The milder basicity significantly suppresses aspartimide formation.[10] |
| Morpholine | 1.5% | Excellent. The low basicity is highly effective at preventing this side reaction.[9] |
Discussion: This experiment clearly illustrates the trade-off between reaction speed and reaction cleanliness. The highly basic piperidine and 4-methylpiperidine, while fast, induce a significant amount of the aspartimide side product. In contrast, the milder bases, piperazine and especially morpholine, provide a much cleaner outcome for this sensitive sequence. This is a critical finding, as the removal of such closely-related impurities during purification can be exceptionally difficult.
Conclusion and Recommendations
This guide demonstrates that while piperidine is an effective reagent, it is not universally optimal. A data-driven approach to reagent selection is critical for maximizing efficiency and purity.
-
For routine, non-sensitive peptide synthesis, 4-Methylpiperidine is an excellent, non-controlled, drop-in replacement for piperidine, offering identical performance in both speed and outcome.[1][12]
-
For sequences containing residues prone to base-catalyzed side reactions (e.g., Asp-Gly, Asp-Ser), Piperazine offers a superior alternative. It provides a significant reduction in side products like aspartimide with only a moderate increase in required reaction time.[10]
-
For highly sensitive substrates, such as glycopeptides or sequences with a high risk of racemization, Morpholine is the reagent of choice.[9] Its use requires a significant extension of the deprotection time, but this is a necessary compromise to ensure the integrity of the final product.
Ultimately, the choice of reagent should be guided by the specific demands of the chemical transformation. By understanding the interplay between a reagent's fundamental properties and its performance in a given application, researchers can move beyond standard protocols and into the realm of true process optimization.
References
- Fields, G. B. (n.d.). Methods for Removing the Fmoc Group.
- Hachmann, J. & Lebl, M. (2005). Alternative to Piperidine in Fmoc Solid-Phase Synthesis.
- Kumar, K. S. et al. (n.d.). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Publishing.
- Semantic Scholar. (n.d.). Alternative to piperidine in Fmoc solid-phase synthesis.
- García-Martín, F. et al. (n.d.).
- Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (2023, November 22). Deprotection.
- Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.
- Atherton, E. et al. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent.
- Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal.
- Alkali Scientific. (n.d.). Piperidine (DEA List I Chemical), Reagent | Spectrum Chemical®.
- Sigma-Aldrich. (n.d.). Piperidine for synthesis 110-89-4.
- Thermo Fisher Scientific. (n.d.).
- Labiotech.eu. (2024, March 13). Navigating the Reagent Landscape: A Guide to Choosing the Right Tools.
- Wikipedia. (n.d.). Piperidine.
- International Journal of Novel Research and Development. (2024, February). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
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- 4. Piperidine for synthesis 110-89-4 [sigmaaldrich.com]
- 5. Piperidine - Wikipedia [en.wikipedia.org]
- 6. ijnrd.org [ijnrd.org]
- 7. Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. renyi.hu [renyi.hu]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. alkalisci.com [alkalisci.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 16. peptide.com [peptide.com]
cross-validation of GC-MS and LC-MS data for 1-(3,4-dinitrophenyl)piperidine
Cross-Validation of GC-MS and LC-MS Platforms for the Characterization of 1-(3,4-Dinitrophenyl)piperidine
As drug development pipelines and toxicological screening frameworks grow increasingly rigorous, the analytical characterization of synthetic intermediates must evolve beyond simple confirmation. 1-(3,4-dinitrophenyl)piperidine presents a unique analytical challenge: it is a tertiary amine coupled to a highly electron-deficient aromatic system. This structural dichotomy bridges the gap between volatile organics and polar metabolites, making it an ideal candidate for cross-platform validation.
This guide provides an objective, data-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for analyzing this compound. By examining the causality behind ionization behaviors and thermal dynamics, we establish a self-validating framework for selecting the optimal analytical platform.
Physicochemical Constraints & Ionization Causality
To design a robust analytical method, one must first deconstruct the molecule's physicochemical behavior. The piperidine ring provides a basic nitrogen, but the 3,4-dinitrophenyl moiety exerts a profound electron-withdrawing effect (both mesomeric and inductive).
-
The GC-MS Challenge (Thermal Lability): While the molecule is sufficiently volatile for gas-phase separation, heavily nitrated aromatics are notoriously susceptible to thermal degradation (e.g., reduction or premature loss of NO2) within the hot GC inlet. Mitigating this requires strictly controlled injection parameters.
-
The LC-MS Challenge (Ionization Mechanism): Analysts defaulting to Electrospray Ionization in negative mode (ESI-) for dinitrophenyl compounds often fail to realize that tertiary amines like 1-(3,4-dinitrophenyl)piperidine lack the exchangeable N-H proton found in secondary amines (such as Sanger's reagent derivatives). Thus, standard deprotonation is impossible. While amino-containing nitroaromatics can sometimes ionize in ESI positive mode via protonation[1], the electron-withdrawing nitro groups severely depress the pKa of the piperidine nitrogen. Consequently, we mandate Atmospheric Pressure Chemical Ionization in negative mode (APCI-). As demonstrated in structurally analogous nonpolar nitroaromatics, APCI(-) facilitates highly efficient electron capture, yielding a robust [M]•- radical anion without relying on solution-phase acid-base chemistry[2].
Caption: Divergent ionization pathways for tertiary dinitroaromatic amines across MS platforms.
Comparative Performance Data
When cross-validating these platforms, GC-MS excels in structural elucidation and isomer differentiation, whereas LC-APCI(-)-MS provides superior sensitivity for trace quantitation. A critical diagnostic feature in GC-EI-MS is the absence of the[M-OH]+ fragment in the 3,4-isomer; this fragment is a hallmark of the 2,4-isomer due to the "ortho-effect" (hydrogen abstraction from the piperidine ring by the adjacent ortho-nitro group).
Table 1: Cross-Platform Performance Metrics
| Metric | GC-EI-MS | LC-APCI(-)-MS | Causality / Analytical Note |
| Limit of Detection (LOD) | 5.0 ng/mL | 0.5 ng/mL | APCI(-) electron capture yields vastly superior ionization efficiency for electron-deficient rings. |
| Linear Dynamic Range | 10 - 1000 ng/mL | 1 - 2000 ng/mL | LC avoids GC inlet saturation and thermal degradation at higher concentrations. |
| Matrix Effect | Minimal | Moderate | APCI is less susceptible to ion suppression than ESI, but still inferior to the high-vacuum separation of GC. |
| Isomer Differentiation | Excellent | Poor | GC easily resolves 3,4- vs 2,4- isomers based on retention time and ortho-effect fragmentation. |
Table 2: Key Diagnostic Ions and MRM Transitions
| Platform | Precursor Ion (m/z) | Key Fragment (m/z) | Structural Assignment |
| GC-EI-MS | 251 [M]+• | 205 | Loss of NO2 radical ([M - 46]+) |
| GC-EI-MS | 251 [M]+• | 168 | Piperidine ring cleavage |
| LC-APCI(-)-MS | 251 [M]•- | 205 | Neutral loss of NO2 |
| LC-ESI(+)-MS | 252 [M+H]+ | 206 | Neutral loss of NO2 |
Self-Validating Experimental Methodologies
To ensure trustworthiness, the following protocols incorporate internal validation mechanisms. The inclusion of an internal standard (IS) and specific system suitability criteria ensures the assay validates its own performance during every run.
Protocol A: GC-EI-MS Isomer Resolution Workflow
Objective: Confirm structural identity and differentiate from potential positional isomers (e.g., 2,4-dinitrophenylpiperidine).
-
Sample Preparation: Perform a liquid-liquid extraction (LLE) using 500 µL of sample and 1 mL of methyl tert-butyl ether (MTBE). Spike with 50 ng/mL of 1-(4-fluoro-3-nitrophenyl)piperidine as the Internal Standard (IS).
-
Inlet Optimization (Critical Step): Use a deactivated, single-taper glass liner. Set the inlet temperature to 220°C (do not exceed this, or thermal degradation of the nitro groups will artificially inflate the m/z 205 baseline).
-
Chromatography: Inject 1 µL splitless onto a DB-5MS column (30m x 0.25mm x 0.25µm).
-
Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
-
System Suitability Check (Self-Validation): Before running samples, inject a mixed standard of the 2,4-isomer and 3,4-isomer. The run is only valid if the chromatographic resolution ( Rs ) between the isomers is > 1.5, and the 3,4-isomer exhibits an [M-OH]+ (m/z 234) abundance of less than 5% relative to the base peak.
Protocol B: LC-APCI(-)-MS Trace Quantitation Workflow
Objective: Achieve sub-ng/mL quantitation in complex biological or environmental matrices without thermal degradation risks.
-
Sample Preparation: Perform protein precipitation by adding 3 parts cold acetonitrile (ACN) to 1 part sample. Centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant.
-
Chromatography: Inject 5 µL onto a Waters BEH C18 column (50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: (A) Water (no additives, to avoid APCI background) and (B) Acetonitrile.
-
Gradient: 20% B to 90% B over 4 minutes.
-
-
Ionization (APCI Negative): Set the corona discharge current to 5 µA, vaporizer temperature to 350°C, and capillary voltage to -3.5 kV.
-
System Suitability Check (Self-Validation): Monitor the MRM transition 251.1 → 205.1. The system is validated if the signal-to-noise (S/N) ratio of a 1 ng/mL Quality Control (QC) standard exceeds 20:1, confirming efficient electron capture in the APCI source.
Caption: Analytical workflow for the cross-validation of 1-(3,4-dinitrophenyl)piperidine.
Executive Conclusion
The selection between GC-MS and LC-MS for 1-(3,4-dinitrophenyl)piperidine should be dictated by the specific endpoint of the study. If the goal is structural confirmation and the exclusion of synthetic isomers (e.g., in early-stage chemical synthesis), GC-EI-MS is the mandatory choice due to its definitive fragmentation patterns and high-resolution separation. Conversely, for pharmacokinetic profiling or trace environmental monitoring where thermal lability and sensitivity are the primary constraints, LC-APCI(-)-MS provides an operationally superior, highly sensitive alternative by exploiting the electron-deficient nature of the dinitroaromatic ring.
Sources
A Comprehensive Guide to the Safe Disposal of 1-(3,4-dinitrophenyl)piperidine
This document provides essential procedural guidance for the safe handling and disposal of 1-(3,4-dinitrophenyl)piperidine. As this specific compound is not extensively documented, the protocols outlined herein are synthesized from established procedures for closely related dinitrophenyl (DNP) and nitroaromatic compounds. This guide is intended for researchers, scientists, and drug development professionals. It is imperative that all procedures are conducted in strict accordance with your institution's Environmental Health and Safety (EHS) department guidelines.
Immediate Safety Notice: Understanding the Inherent Risks
1-(3,4-dinitrophenyl)piperidine must be treated as a highly hazardous substance. The dinitrophenyl group imparts characteristics of acute toxicity and potential explosivity, especially under specific conditions.[1][2] Nitroaromatic compounds are a class of chemicals known for their energetic properties and can be sensitive to heat, shock, or friction, particularly when dry.[3][4] The piperidine moiety contributes to the compound's overall toxicity and flammability.[5][6]
Short-term exposure to related DNP compounds can lead to symptoms such as nausea, dizziness, and headaches, while long-term exposure may compromise the central nervous and cardiovascular systems.[2][7] Therefore, adherence to the safety protocols detailed in this guide is not merely procedural—it is a critical safeguard against severe health risks and laboratory accidents.
Hazard Identification and Waste Classification
Before disposal, a thorough understanding of the compound's hazard profile is essential for ensuring regulatory compliance and safety.
Hazard Profile Summary:
-
Acute Toxicity: Dinitrophenyl compounds are known poisons.[7][8] Exposure via inhalation, skin contact, or ingestion can be harmful.[9]
-
Explosive Potential: Like many dinitrophenyl derivatives, this compound may become explosive if allowed to dry out completely or if subjected to heat, shock, or friction.[2][4]
-
Flammability: The compound may be a flammable solid.[1]
Regulatory Classification: While 1-(3,4-dinitrophenyl)piperidine is not specifically listed, related compounds like 2,4-Dinitrophenol are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) as a P-listed acute hazardous waste (P048).[7] Given the shared dinitrophenyl functional group, it is prudent to manage all waste containing 1-(3,4-dinitrophenyl)piperidine as, at minimum, a toxic hazardous waste. Consult your EHS office for the precise waste codes applicable at your institution.
| Parameter | Guideline / Code | Rationale & Source(s) |
| Probable RCRA Waste Code | P-listed (by analogy to P048 for DNP) or U-listed | Dinitrophenol is listed as P048 due to acute toxicity. Prudent management requires treating analogous compounds with the same high level of caution.[7] |
| EPA Reportable Quantity (Spill) | 10 lbs (4.54 kg) (by analogy to DNP) | Spills of DNP exceeding this quantity must be reported to the EPA. This serves as a benchmark for the potential environmental hazard.[7] |
| Container for Dry Waste | Must be lined | To mitigate the risk of detonation from friction or shock, a liner is mandatory for any dry waste containing DNP compounds.[2][7] |
| Disposal Method | Incineration by a licensed facility | Incineration, often in a rotary kiln or fluidized bed incinerator, is the EPA-suggested method for the ultimate disposal of DNP compounds.[10] |
Mandatory Personal Protective Equipment (PPE)
Handling of 1-(3,4-dinitrophenyl)piperidine and its associated waste requires stringent adherence to PPE protocols to prevent any route of exposure.
-
Eye Protection: ANSI-approved chemical safety goggles are required at all times.[7] A face shield should be used if there is a risk of splashing.
-
Hand Protection: Nitrile gloves are necessary. Double-gloving is mandatory to provide an extra layer of protection against this acutely toxic substance.[2] Inspect gloves for any signs of degradation before use and change them immediately upon contact with the chemical.
-
Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.[1] Ensure all skin is covered.
-
Respiratory Protection: All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7]
Step-by-Step Disposal Protocol: From Benchtop to Pickup
The disposal of 1-(3,4-dinitrophenyl)piperidine waste must be systematic and meticulous. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash. [1][11]
Step 1: Waste Segregation at the Point of Generation
-
Solid Waste: This includes contaminated filter paper, gloves, weigh boats, and any residual solid compound.
-
Carefully place all solid waste into a dedicated hazardous waste container that has a plastic liner.[2] This liner is critical to minimize friction.
-
-
Liquid Waste: This includes reaction mixtures, mother liquors from crystallizations, and contaminated solvents.
-
Collect all liquid waste in a separate, compatible, and clearly labeled hazardous waste container. Glass or polyethylene containers are generally suitable.
-
Do not mix this waste with other waste streams unless explicitly approved by your EHS department. Incompatible mixtures can create additional hazards.[1]
-
-
Sharps Waste: Contaminated needles or razor blades must be placed in a designated sharps container that is also labeled as hazardous chemical waste.
Step 2: Container Management and Labeling
-
All waste containers must be kept securely closed except when actively adding waste.
-
Label each container clearly with the words "Hazardous Waste," the full chemical name "1-(3,4-dinitrophenyl)piperidine," and list all other components (e.g., solvents).[1]
-
Affix all applicable hazard pictograms (e.g., flammable, toxic, explosive).[1]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste containers in a designated SAA within the laboratory where the waste was generated.[7][12]
-
The SAA must be under the control of the laboratory personnel.
-
Ensure the SAA is away from heat sources, open flames, and high-traffic areas.[13]
-
It is best practice to use secondary containment (e.g., a plastic tub) for liquid waste containers to contain any potential leaks.
Step 4: Arranging for Final Disposal
-
Once the container is full or waste has been accumulated for the maximum time allowed by your institution (often 6 months), contact your EHS department to arrange for pickup.[12]
-
The ultimate disposal of 1-(3,4-dinitrophenyl)piperidine must be managed by a licensed hazardous waste disposal company.[1][7]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of 1-(3,4-dinitrophenyl)piperidine waste.
Emergency Procedures
In the event of a spill or exposure, immediate and correct action is vital.
Spill Response:
-
Alert Personnel: Immediately notify everyone in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.[1]
-
Containment: For small spills, if you are trained to do so, contain the spill using a non-combustible absorbent material like sand or vermiculite.[11] Do not use combustible materials like paper towels as the primary absorbent.
-
Report: Contact your institution's EHS office immediately for guidance and cleanup assistance.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[14] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
References
- Safe Disposal of DNP-Containing Compounds. (n.d.). Benchchem.
- Toxicological Profile for Dinitrophenols. (n.d.). Centers for Disease Control and Prevention (CDC).
- Standard Operating Procedures (SOP) for Working with 2,4-Dinitrophenol at Amherst College. (2019, December 9). Amherst College.
- Technical Support Center: Safe Handling and Storage of Nitro Compounds. (n.d.). Benchchem.
- Proper Disposal of 3,4-Dinitrophenol: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- Thermal Hazard Analysis of Nitroaromatic Compounds. (n.d.). OAKTrust.
- Nitroaromatic Compounds (2005). (2026, January 12). Wikisource.
- Common Name: 2,4-DINITROPHENOL HAZARD SUMMARY. (n.d.). NJ.gov.
- Piperidine - SAFETY DATA SHEET. (2023, March 16). Fisher Scientific.
- 2,4-DINITROPHENYLHYDRAZINE Safety Data Sheet. (2007, May 4). ScienceLab.com.
- 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one Safety Data Sheet. (2017, December 1). Key Organics.
- Piperidine Safety Data Sheet. (2024, May 7). PENTA.
- 2,4-DINITROPHENOL. (n.d.). CAMEO Chemicals, NOAA.
- Hazardous Waste Disposal Guide. (2023, February 27). University of Illinois Urbana-Champaign.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. amherst.edu [amherst.edu]
- 3. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 4. 2,4-DINITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nitroaromatic Compounds (2005) - Wikisource, the free online library [en.wikisource.org]
- 9. keyorganics.net [keyorganics.net]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. nj.gov [nj.gov]
- 14. dept.harpercollege.edu [dept.harpercollege.edu]
Retrosynthesis Analysis
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
